Technical Documentation Center

3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride
  • CAS: 1260386-94-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-Amino-6-bromo-7-methyl-4-azaindole Hydrochloride: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-azaindole (or 1H-pyrrolo[3,2-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-azaindole (or 1H-pyrrolo[3,2-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere of indole and purine systems. This guide provides an in-depth technical overview of a specific, highly functionalized derivative, 3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride. While a specific CAS number for the hydrochloride salt is not publicly cataloged, this document will focus on the synthesis, chemical properties, and potential applications of the parent compound and its expected hydrochloride salt form. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this promising molecule in their discovery programs.

Introduction: The Significance of the Azaindole Scaffold

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery.[1][2] The strategic placement of a nitrogen atom in the indole ring can modulate a compound's physicochemical properties, such as solubility, pKa, and lipophilicity.[2] This, in turn, can influence target binding, ADME-Tox profiles, and ultimately, the therapeutic potential of a drug candidate.[2] Among the different isomers, the 4-azaindole core is a key structural motif in numerous biologically active molecules, particularly as inhibitors of protein kinases.[1][2]

The subject of this guide, 3-Amino-6-bromo-7-methyl-4-azaindole, presents a highly decorated scaffold with multiple points for diversification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The amino group at the 3-position can act as a key hydrogen bond donor or a handle for further derivatization. The bromine atom at the 6-position offers a site for cross-coupling reactions, enabling the introduction of a wide range of substituents. The methyl group at the 7-position can provide steric bulk and influence the molecule's conformation and interaction with its biological target.

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties of 3-Amino-6-bromo-7-methyl-4-azaindole

PropertyPredicted Value/InformationSource/Method
Molecular FormulaC8H8BrN3-
Molecular Weight226.08 g/mol -
AppearanceLikely a pale yellow to off-white solidGeneral observation for similar compounds
SolubilityPoor in water (as free base), enhanced as hydrochloride saltGeneral chemical principles
XLogP3~1.5 - 2.5Estimation based on similar fragments
Hydrogen Bond Donors2-
Hydrogen Bond Acceptors2-

Characterization Techniques:

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Synthesis Strategies

The synthesis of substituted 4-azaindoles can be approached through various synthetic routes. A plausible retrosynthetic analysis for 3-Amino-6-bromo-7-methyl-4-azaindole is outlined below. The general strategy involves the construction of the bicyclic ring system followed by functional group interconversions.

Retrosynthesis Target 3-Amino-6-bromo-7-methyl-4-azaindole Intermediate1 Functional Group Interconversion Target->Intermediate1 NH2 introduction Intermediate2 Cyclization Intermediate1->Intermediate2 Pyrrole ring formation StartingMaterials Substituted Pyridine & Pyrrole Precursors Intermediate2->StartingMaterials Disconnection

Caption: Retrosynthetic approach for 3-Amino-6-bromo-7-methyl-4-azaindole.

A Potential Synthetic Workflow:

A common and effective method for constructing the 4-azaindole core is through the Fischer indole synthesis or related cyclization reactions. A hypothetical, yet plausible, multi-step synthesis is detailed below.

Step 1: Synthesis of a Substituted Pyridine Precursor

The synthesis would likely commence with a commercially available or readily synthesized 2,3-disubstituted pyridine. For instance, starting with a 2-amino-3-methylpyridine derivative.

Step 2: Introduction of the Bromine Atom

Electrophilic bromination of the activated pyridine ring would be a key step to install the bromine atom at the desired position.

Step 3: Formation of the Pyrrole Ring

A cyclization reaction, such as a variation of the Fischer indole synthesis, would be employed to construct the fused pyrrole ring. This would involve the reaction of a hydrazine derivative with a suitable ketone or aldehyde precursor.

Step 4: Introduction of the Amino Group

The amino group at the 3-position could be introduced through various methods, such as nitration followed by reduction, or through a directed metalation-amination sequence.

Step 5: Hydrochloride Salt Formation

The final step would involve treating the purified free base of 3-Amino-6-bromo-7-methyl-4-azaindole with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Synthetic_Workflow A Start: 2,3-disubstituted Pyridine B Step 1: Bromination A->B C Step 2: Pyrrole Ring Formation (e.g., Fischer Indole Synthesis) B->C D Step 3: Introduction of Amino Group (Nitration -> Reduction) C->D E Step 4: Purification of Free Base D->E F Step 5: HCl Salt Formation E->F G Final Product: 3-Amino-6-bromo-7-methyl-4-azaindole HCl F->G

Caption: A potential synthetic workflow for the target compound.

Applications in Drug Discovery

The 3-Amino-6-bromo-7-methyl-4-azaindole scaffold is a versatile building block with significant potential in various therapeutic areas, most notably in the development of kinase inhibitors.

4.1. Kinase Inhibitors

The azaindole core is a well-established hinge-binding motif for many protein kinases.[2] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine core of ATP. The amino group at the 3-position can form additional hydrogen bonds with the protein backbone, enhancing binding affinity and selectivity. The bromo and methyl substituents can be tailored to occupy specific hydrophobic pockets within the ATP-binding site.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as FGFR, VEGFR, and EGFR, which are often dysregulated in cancer.[3]

  • Non-Receptor Tyrosine Kinases: Including Src family kinases and Abl kinase.

  • Serine/Threonine Kinases: Such as Raf kinases and CDKs, which are critical for cell cycle progression and signaling.

Kinase_Inhibition_Mechanism cluster_0 Kinase ATP Binding Site Hinge Hinge Region Pocket Hydrophobic Pocket Azaindole 4-Azaindole Core Azaindole->Hinge H-Bond Acceptor Amino 3-Amino Group Amino->Hinge H-Bond Donor Bromo 6-Bromo Group Bromo->Pocket Hydrophobic Interaction Methyl 7-Methyl Group Methyl->Pocket Steric Influence

Caption: Putative binding mode of the 4-azaindole scaffold in a kinase active site.

4.2. Other Therapeutic Areas

Beyond kinase inhibition, the azaindole scaffold has shown promise in other therapeutic areas, including:

  • Phosphodiesterase (PDE) Inhibitors: As demonstrated by the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors.[4]

  • Antiviral and Antimicrobial Agents: The nitrogen-containing heterocyclic system can interact with key enzymes in viral or bacterial replication.

  • Central Nervous System (CNS) Agents: The ability of azaindoles to cross the blood-brain barrier makes them attractive for targeting CNS disorders.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride is not available, general precautions for handling similar bromo-substituted heterocyclic compounds should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5]

Hazard Statements for Related Compounds (for reference):

  • May cause skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Conclusion

3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride represents a highly promising and versatile scaffold for drug discovery. Its strategic functionalization provides multiple avenues for chemical modification, enabling the fine-tuning of its pharmacological properties. The insights provided in this guide regarding its synthesis, potential applications, and handling are intended to empower researchers to leverage this valuable building block in their quest for novel therapeutics. As with any novel chemical entity, thorough characterization and safety assessment are paramount for its successful application in research and development.

References

  • 3-Amino-6-bromo-7-hydroxy-4-azaindole. PubChem. (n.d.). Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules, 23(10), 2471. Retrieved from [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv. (2023). Retrieved from [Link]

  • The known syntheses of 7-methyl-4-azaindole (6). ResearchGate. (2017). Retrieved from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. (n.d.). Retrieved from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(7), 1435–1441. Retrieved from [Link]

  • Synthesis of pyrrolo [2, 3 - b] pyridines. Google Patents. (2013).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(38), 23649–23660. Retrieved from [Link]

Sources

Exploratory

spectroscopic data for 3-Amino-6-bromo-7-methyl-4-azaindole

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-6-bromo-7-methyl-4-azaindole Introduction In the landscape of medicinal chemistry and drug discovery, the azaindole scaffold is a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-6-bromo-7-methyl-4-azaindole

Introduction

In the landscape of medicinal chemistry and drug discovery, the azaindole scaffold is a privileged structure, serving as a cornerstone for a multitude of therapeutic agents, particularly kinase inhibitors.[1] The specific analogue, 3-Amino-6-bromo-7-methyl-4-azaindole, presents a unique substitution pattern that is of significant interest for developing novel molecular entities. The strategic placement of an amino group at the C3 position, a bromine atom at C6, and a methyl group at C7 creates a distinct electronic and steric profile, making it a valuable building block for targeted therapies.

This guide provides a comprehensive technical overview of the spectroscopic characterization of 3-Amino-6-bromo-7-methyl-4-azaindole. As experimental data for this specific molecule is not widely published, we will leverage established principles of spectroscopy and data from analogous azaindole derivatives to predict its spectral signature.[2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and detailed protocols for empirical validation. Our approach is grounded in providing a self-validating system of analysis, ensuring that the methodologies described are robust and reliable for confirming the structure and purity of this compound.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for the unambiguous assignment of spectroscopic signals. The structure of 3-Amino-6-bromo-7-methyl-4-azaindole is presented below with the standard numbering convention for the 1H-pyrrolo[2,3-b]pyridine (4-azaindole) core.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesize Compound purification Purify (e.g., Chromatography) synthesis->purification ms LC-MS Analysis (Confirm MW & Purity) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) ms->nmr ir IR Spectroscopy (Functional Groups) nmr->ir interpretation Correlate All Spectra ir->interpretation validation Structure Confirmed interpretation->validation

Sources

Foundational

The 3-Amino-6-bromo-7-methyl-4-azaindole Scaffold: A Privileged Core for Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Specificity and Potency in Kinase Inhibition Protein kinases, as central regulators of cellular sign...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors that can selectively modulate the activity of a specific kinase, or a desired set of kinases, remains a significant challenge. The ideal kinase inhibitor scaffold should not only provide a framework for potent binding to the ATP-binding site but also offer vectors for chemical modification to achieve selectivity and favorable pharmacokinetic properties.

The azaindole core, a bioisostere of the endogenous purine and indole structures, has garnered considerable attention as a privileged scaffold in kinase inhibitor design.[1][2] The strategic placement of a nitrogen atom in the indole ring system can lead to enhanced aqueous solubility, improved metabolic stability, and the formation of additional hydrogen bonds within the kinase active site, often translating to increased potency and selectivity.[3] Among the various azaindole isomers, the 4-azaindole framework presents a unique arrangement of hydrogen bond donors and acceptors, making it a compelling starting point for inhibitor development. This guide focuses on a particularly promising, yet underexplored, scaffold: 3-amino-6-bromo-7-methyl-4-azaindole . The specific substitution pattern of this core offers a unique combination of features for the development of the next generation of kinase inhibitors.

The 3-Amino-6-bromo-7-methyl-4-azaindole Core: A Strategic Design

The judicious placement of the amino, bromo, and methyl groups on the 4-azaindole core is not arbitrary. Each substituent is positioned to play a crucial role in the drug discovery and development process.

  • The 3-Amino Group: This functional group serves as a key chemical handle for diversification. It provides a nucleophilic site for the introduction of a wide array of side chains through well-established chemical reactions such as amide bond formation, urea formation, or reductive amination. These side chains can be designed to probe different regions of the kinase active site, ultimately driving potency and selectivity.

  • The 6-Bromo Group: The bromine atom at the 6-position is a versatile functional group for late-stage functionalization. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, and other functionalities that can modulate the inhibitor's properties, such as its interaction with the solvent-exposed region of the kinase or its pharmacokinetic profile.

  • The 7-Methyl Group: The methyl group at the 7-position can serve multiple purposes. It can provide a beneficial steric interaction within the ATP-binding pocket of certain kinases, contributing to both potency and selectivity. Furthermore, it can block a potential site of metabolism, thereby improving the metabolic stability of the resulting inhibitor.

The strategic combination of these three functional groups on the 4-azaindole scaffold provides a powerful platform for the generation of diverse and highly functionalized kinase inhibitor libraries.

Synthetic Strategies Towards the 3-Amino-6-bromo-7-methyl-4-azaindole Core

A generalized synthetic approach could involve the following key steps:

  • Construction of the 4-Azaindole Core: A common and effective method for the synthesis of 4-azaindoles is the Bartoli indole synthesis, which involves the reaction of a nitro-pyridine with a vinyl Grignard reagent.[4] Alternatively, Fischer indole synthesis from a corresponding pyridylhydrazine can be employed, although yields can sometimes be modest with electron-deficient pyridines.[3]

  • Introduction of the Substituents: The amino, bromo, and methyl groups can be introduced at various stages of the synthesis. For instance, a bromo- and methyl-substituted nitropyridine could be used as the starting material for the Bartoli synthesis. The amino group could then be introduced at a later stage, for example, by reduction of a nitro group or through a nucleophilic aromatic substitution reaction.

Exemplary Synthetic Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of the 3-amino-6-bromo-7-methyl-4-azaindole core, based on established chemical principles. This protocol is intended to be a starting point for experimental investigation.

Step 1: Synthesis of a Substituted Nitropyridine

  • Objective: To prepare a 2-chloro-3-methyl-4-nitro-5-bromopyridine precursor.

  • Procedure:

    • Start with a commercially available 2-chloro-3-methyl-5-bromopyridine.

    • Nitrate the pyridine ring at the 4-position using a mixture of fuming nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to avoid side reactions.

    • Purify the resulting 2-chloro-3-methyl-4-nitro-5-bromopyridine by column chromatography.

Step 2: Synthesis of the 4-Azaindole Core via Fischer Indole Synthesis

  • Objective: To construct the 4-azaindole ring system.

  • Procedure:

    • React the 2-chloro-3-methyl-4-nitro-5-bromopyridine with hydrazine to form the corresponding pyridylhydrazine.

    • Condense the pyridylhydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid) under acidic conditions to initiate the Fischer indole cyclization.

    • This step would likely result in a 6-bromo-7-methyl-4-azaindole derivative with a substituent at the 2-position, which can be removed or modified in subsequent steps.

Step 3: Introduction of the 3-Amino Group

  • Objective: To install the key amino functional group.

  • Procedure:

    • If the 4-position of the pyridine precursor was a nitro group, this can be reduced to the amino group using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

    • Alternatively, if the 3-position is unsubstituted, it can be nitrated and subsequently reduced.

Step 4: Final Functionalization and Deprotection

  • Objective: To arrive at the final 3-amino-6-bromo-7-methyl-4-azaindole scaffold.

  • Procedure:

    • Any protecting groups used during the synthesis would be removed at this stage.

    • Final purification of the target compound would be achieved by recrystallization or column chromatography.

Application as a Kinase Inhibitor Scaffold: A Workflow for Drug Discovery

The 3-amino-6-bromo-7-methyl-4-azaindole scaffold is an ideal starting point for a fragment-based or lead-optimization drug discovery campaign. The following workflow outlines the key stages in the development of potent and selective kinase inhibitors from this core.

Workflow for Kinase Inhibitor Development

G cluster_0 Scaffold Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development A Synthesis of 3-amino-6-bromo-7-methyl-4-azaindole Core B Diversification at the 3-amino position (Amide coupling, etc.) A->B C Diversification at the 6-bromo position (Suzuki, Sonogashira coupling, etc.) A->C D Focused Compound Library B->D C->D E High-Throughput Screening (HTS) against a panel of kinases D->E F Hit Identification & Confirmation E->F G Initial SAR Assessment F->G H Structure-Based Drug Design (X-ray crystallography, modeling) G->H I Iterative Synthesis of Analogs H->I J In vitro Biological Evaluation (Potency, Selectivity, Cellular Activity) I->J J->H Iterative Cycle K ADME/Tox Profiling J->K L Lead Candidate Selection K->L M In vivo Efficacy Studies L->M N Pharmacokinetic & Pharmacodynamic Studies M->N O Toxicology Studies N->O P IND-Enabling Studies O->P

Sources

Exploratory

The Azaindole Paradigm: Strategic Design, Synthesis, and Biological Profiling

Executive Summary & Rationale In modern drug discovery, the "me-too" era has ceded ground to the pursuit of superior physicochemical profiles. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a premier bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In modern drug discovery, the "me-too" era has ceded ground to the pursuit of superior physicochemical profiles. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a premier bioisostere of the indole ring. While indoles are ubiquitous in nature (tryptophan, serotonin), their high lipophilicity (LogP) and metabolic liability at the C3 position often necessitate structural optimization.

The insertion of a nitrogen atom at the 7-position transforms the scaffold. It lowers the pKa of the pyrrole N-H, introduces a new hydrogen bond acceptor (the pyridine nitrogen), and significantly improves aqueous solubility. This guide details the technical roadmap for leveraging 7-azaindoles in kinase and GPCR drug discovery, moving from de novo synthesis to late-stage functionalization.

Physicochemical Architecture: The Bioisosteric Advantage[1]

The primary driver for switching from an indole to a 7-azaindole is the modification of the hydrogen bond donor/acceptor (HBD/HBA) landscape.

Table 1: Comparative Properties of Indole vs. 7-Azaindole

PropertyIndole7-AzaindoleDrug Discovery Impact
H-Bond Motif Donor (NH) onlyDonor (NH) + Acceptor (N7)Enables "bidentate" binding to kinase hinge regions.
pKa (NH) ~16.2~13.2More acidic; easier deprotonation for N1-alkylation.
LogP (Lipophilicity) 2.141.30Lower LogP improves solubility and reduces non-specific binding.
Metabolic Stability Prone to C3 oxidationImprovedPyridine ring deactivates the system toward electrophilic metabolic attack.
Coordination Poor ligandGood ligandN7 allows for metal coordination (relevant in metalloenzyme targets).
Visualization: Structural Bioisosterism

The following diagram illustrates the electronic differences and the "Hinge Binding" motif critical for kinase inhibitors.

Bioisostere Indole INDOLE CORE (Lipophilic) Single H-Bond Donor Azaindole 7-AZAINDOLE CORE (Amphiphilic) Donor + Acceptor Motif Indole->Azaindole Bioisosteric Replacement (C7 -> N7) KinaseHinge KINASE HINGE REGION (Glu/Met Backbone) Azaindole->KinaseHinge Bidentate Binding (N1-H -> C=O) (N7 ... H-N)

Caption: Transition from Indole to 7-Azaindole enables a bidentate hydrogen bonding network, crucial for high-affinity ATP-competitive inhibition.

Synthetic Strategies: From Scaffold to Lead

Developing novel derivatives requires mastering two distinct chemical phases: Scaffold Construction (making the ring) and Peripheral Functionalization (decorating the ring).

De Novo Synthesis: The Bartoli Indole Reaction

For 7-azaindoles, the Bartoli Indole Synthesis is the gold standard, particularly when starting from ortho-nitro pyridines. Unlike the Fischer synthesis, which fails with electron-deficient pyridines, the Bartoli reaction utilizes vinyl Grignard reagents to force cyclization.

Mechanism Insight: The reaction proceeds via a nitroso intermediate.[1] The steric bulk of the ortho substituent is often necessary to promote the [3,3]-sigmatropic rearrangement over competing addition pathways.

BartoliMechanism Start 2-Cl-3-Nitropyridine (Substrate) Nitroso Nitroso Intermediate (Reductive Attack) Start->Nitroso Grignard Addition 1 & 2 Grignard + 3 eq. VinylMgBr (-78°C to -20°C) Grignard->Nitroso Rearrange [3,3]-Sigmatropic Rearrangement Nitroso->Rearrange Steric Promotion Cyclization Intramolecular Cyclization Rearrange->Cyclization Aldehyde formation Product 7-Chloro-7-azaindole (Final Scaffold) Cyclization->Product Aromatization

Caption: The Bartoli reaction pathway converts nitro-pyridines to 7-azaindoles via a nitroso intermediate and sigmatropic rearrangement.[2]

Late-Stage Functionalization: The Minisci Reaction

Traditional electrophilic aromatic substitution (EAS) is difficult on 7-azaindoles because the pyridine ring is electron-deficient. To overcome this, we utilize the Minisci Reaction , a radical substitution method.[3] This allows for the direct alkylation of the C2 or C4 positions using carboxylic acids as alkyl sources in the presence of a silver catalyst and persulfate oxidant.

Case Study: Vemurafenib (PLX4032)

The discovery of Vemurafenib highlights the power of the 7-azaindole scaffold in Fragment-Based Drug Discovery (FBDD).

  • Discovery Logic: Researchers started with a 7-azaindole fragment.[6][7][8][9][10] Crystallography revealed that the N1 and N7 atoms formed a critical "hinge-binding" interaction with the kinase backbone (Cys532 and Gln530).

  • Optimization: A propyl group was added to the hinge-binder to fill a hydrophobic pocket, and a difluoro-phenyl moiety was extended to interact with the "gatekeeper" residue.

Detailed Experimental Protocols

Protocol A: Bartoli Synthesis of 7-Chloro-1H-pyrrolo[2,3-b]pyridine

Primary Scaffold Synthesis

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)

  • Anhydrous THF (Solvent)

  • Saturated NH4Cl (Quench)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2-Chloro-3-nitropyridine (5.0 g, 31.5 mmol) and dissolve in anhydrous THF (150 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control prevents polymerization of the Grignard.

  • Addition: Add Vinylmagnesium bromide (110 mL, 110 mmol) dropwise via an addition funnel over 45 minutes. The solution will turn dark brown/red.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm to -20°C and stir for 8 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Quench: Pour the reaction mixture into a rapidly stirring solution of saturated NH4Cl (200 mL) at 0°C.

  • Workup: Extract with EtOAc (3 x 100 mL). Dry combined organics over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

  • Yield: Expect 40-55% yield of a beige solid.

Protocol B: C-3 Selective Iodination

Preparation for Cross-Coupling

Rationale: The C3 position is the most electron-rich site on the pyrrole ring, allowing for regio-controlled halogenation.

Procedure:

  • Dissolve 7-azaindole (1.0 eq) in DMF.

  • Add KOH (1.1 eq) followed by Iodine (I2, 1.05 eq) dissolved in DMF dropwise at 0°C.

  • Stir for 1 hour at RT.

  • Pour into ice water containing 1% sodium thiosulfate (to reduce excess iodine).

  • Filter the precipitate. This yields 3-iodo-7-azaindole (typically >85% yield), ready for Suzuki or Sonogashira coupling.

References

  • Bartoli, G., et al. (1989).[11] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters. Link

  • Song, J. J., et al. (2002). "A novel synthesis of 7-azaindole derivatives via the Bartoli reaction." Journal of Organic Chemistry. Link

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Molecules. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm. Link

Sources

Exploratory

Technical Guide: Preliminary Screening of 3-Amino-6-bromo-7-methyl-4-azaindole Hydrochloride

[1] Executive Summary 3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride represents a high-value "privileged scaffold" in modern drug discovery.[1] As a 4-azaindole (pyrrolo[3,2-b]pyridine) derivative, it serves as a bio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride represents a high-value "privileged scaffold" in modern drug discovery.[1] As a 4-azaindole (pyrrolo[3,2-b]pyridine) derivative, it serves as a bioisostere for purine and indole systems, making it a critical template for designing ATP-competitive kinase inhibitors (e.g., JAK, VEGF, c-Met).[1]

This guide outlines a rigorous preliminary screening protocol designed to validate the compound's physicochemical integrity, synthetic utility, and baseline biological profile before it enters high-throughput screening (HTS) or lead optimization campaigns.[1]

Module 1: Physicochemical Integrity & Structural Validation

Objective: Establish a "Go/No-Go" quality baseline.[1] Impurities in azaindole synthesis (e.g., regioisomers) can lead to false positives in biological assays.[1]

Structural Identity Verification

The 4-azaindole core is prone to tautomeric ambiguity and regio-isomerism during synthesis.[1] Rigorous confirmation is required.

Protocol:

  • 1H-NMR (DMSO-d6, 400+ MHz):

    • Confirm the singlet at the 2-position (pyrrole proton).[1]

    • Verify the methyl group singlet at the 7-position (approx.[1] 2.4–2.6 ppm).[1]

    • Confirm the broad singlet for the 3-amino group (

      
      ).[1]
      
    • Critical Check: Ensure absence of 6-azaindole or 5-azaindole isomers, which often co-elute in standard chromatography.[1]

  • 2D-NMR (NOESY/HMBC): Confirm the proximity of the 7-methyl group to the pyridine nitrogen (N4) to rule out transposition.

  • Elemental Analysis (Cl Content): Validate the stoichiometry of the hydrochloride salt (Mono-HCl vs. Di-HCl).

Purity & Stability Profiling

Methodology:

  • HPLC-UV/Vis: Gradient elution (5% to 95% ACN in water + 0.1% TFA). Monitor at 254 nm and 280 nm.

  • Acceptance Criteria: >95% purity by area under the curve (AUC).

  • Solid State Stability: Stress test solid samples at 40°C/75% RH for 7 days. Re-analyze by HPLC to detect hydrolysis of the 3-amino group or oxidation.[1]

Solubility Assessment

The hydrochloride salt form is intended to boost solubility, but the free base may precipitate in physiological buffers.[1]

Table 1: Solubility Screening Panel

Solvent SystemConditionTarget Conc.DetectionPurpose
DMSO 25°C, 24h10 mMVisual/HPLCStock solution viability
PBS (pH 7.4) 37°C, 4h>100 µMUV-VisAssay buffer compatibility
SGF (pH 1.2) 37°C, 4h>500 µMUV-VisOral absorption potential
FaSSIF 37°C, 4h>100 µMHPLCIntestinal simulation

Module 2: Synthetic Utility & Reactivity Screening

Objective: Validate the "handles" (Br, NH2) for library generation. If the handles are unreactive due to steric hindrance from the 7-methyl group, the scaffold's value decreases.[1]

Functional Group Validation Workflow

This compound contains two orthogonal handles for diversification:

  • 3-Amino Group: Nucleophilic handle for amide coupling/urea formation.[1]

  • 6-Bromo Group: Electrophilic handle for Palladium-catalyzed cross-coupling.[1]

Experimental Protocol:

  • Test Reaction A (Acylation): Treat with Acetyl Chloride/TEA in DCM.

    • Success Metric: >90% conversion to acetamide within 2 hours.

    • Risk:[1][2][3][4] Steric hindrance from the 4-N lone pair or 2-H may reduce nucleophilicity.[1]

  • Test Reaction B (Suzuki Coupling): React with Phenylboronic acid,

    
    , 
    
    
    
    in Dioxane/Water.
    • Success Metric: >80% conversion at 80°C.[1]

    • Risk:[1][2][3] The 7-methyl group may sterically hinder the oxidative addition of Pd at the 6-position.

Visualization of Reactivity Logic

The following diagram illustrates the decision tree for validating the scaffold's synthetic utility.

ReactivityLogic Start 3-Amino-6-bromo-7-methyl-4-azaindole HCl CheckNH2 Test A: 3-NH2 Acylation (Acetyl Cl, TEA) Start->CheckNH2 CheckBr Test B: 6-Br Suzuki Coupling (Ph-B(OH)2, Pd cat) Start->CheckBr ResultA_Pass High Yield (>90%) Valid Amide Handle CheckNH2->ResultA_Pass Rapid Conv. ResultA_Fail Low Yield Steric/Electronic Deactivation CheckNH2->ResultA_Fail Sluggish ResultB_Pass High Yield (>80%) Valid Cross-Coupling Handle CheckBr->ResultB_Pass Clean Product ResultB_Fail Low Yield 7-Me Steric Hindrance CheckBr->ResultB_Fail No Rxn/Dehalo Decision_Lead Proceed to Library Gen ResultA_Pass->Decision_Lead Decision_Redesign Scaffold Redesign ResultA_Fail->Decision_Redesign ResultB_Pass->Decision_Lead ResultB_Fail->Decision_Redesign

Figure 1: Synthetic validation logic flow. Parallel testing of orthogonal handles ensures the scaffold is viable for library expansion.

Module 3: Biological Liability & Interaction Screening

Objective: Identify "False Positive" behaviors (Aggregation, PAINS) and validate target class potential (Kinase).[1]

Aggregation & PAINS Check

Small molecules with fused rings can form colloidal aggregates that non-specifically inhibit enzymes.[1]

  • DLS Assay: Measure Dynamic Light Scattering in assay buffer (1% DMSO). Particle size >100 nm indicates aggregation.[1]

  • Detergent Challenge: Repeat enzyme inhibition assay with 0.01% Triton X-100. If potency drops significantly, the compound is likely an aggregator.[1]

Kinase Profiling (ATP Competition)

Azaindoles are classic ATP-mimetics.[1] The "Hinge Binding" motif involves the N1 (donor) and N4 (acceptor).[1]

Hypothesis: The 3-amino group may project into the solvent front or ribose pocket, while the 6-Br/7-Me explore the hydrophobic back-pocket or gatekeeper region.[1]

Screening Protocol:

  • Panel: Screen against a representative panel (e.g., SRC, JAK2, EGFR, VEGFR2) at 1 µM and 10 µM.[1]

  • Readout: FRET or ADP-Glo assay.[1]

  • Control: Staurosporine (non-selective kinase inhibitor).[1]

Cytotoxicity (Cellular Triage)

Before advanced ADME, ensure the compound isn't a general toxin.[1]

  • Cell Lines: HEK293 (Kidney, general health), HepG2 (Liver, metabolic tox).[1]

  • Assay: MTT or CellTiter-Glo after 48h exposure.[1]

  • Threshold:

    
     suggests general toxicity or off-target effects (unless targeting cancer lines).[1]
    

Module 4: Integrated Screening Workflow

The following diagram summarizes the hierarchical screening process.

ScreeningWorkflow Input Compound Input (HCl Salt) Step1 1. QC & Physicochemical (NMR, LCMS, Solubility) Input->Step1 Gate1 Pass QC? Step1->Gate1 Step2 2. Synthetic Validation (Acylation, Suzuki) Gate1->Step2 Yes Step3 3. Bio-Liability Check (Aggregation, Cytotox) Gate1->Step3 Yes Discard Discard / Re-purify Gate1->Discard No Gate2 Reactive & Stable? Step2->Gate2 Step3->Gate2 Step4 4. Target Profiling (Kinase Panel) Gate2->Step4 Valid Gate2->Discard Inert/Toxic Lead Qualified Lead Scaffold Step4->Lead

Figure 2: Hierarchical screening workflow. Steps are gated to prevent resource wastage on low-quality or intractable scaffolds.

References

  • Popowycz, F., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 7(4), 292-315.[1] Link[1]

  • Langer, P. (2014).[1] "Synthetic approaches for the synthesis of 7-azaindole derivatives." University of Rostock Repository. Link

  • Song, J.J., et al. (2002).[1] "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews, 36, 1120.[1] Link

  • Baell, J.B., & Holloway, G.A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link[1]

  • Meanwell, N.A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of 3-Amino-6-bromo-7-methyl-4-azaindole in Fragment-Based Drug Discovery

Introduction: The Azaindole Scaffold as a Privileged Element in Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azaindole Scaffold as a Privileged Element in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens small, low-molecular-weight fragments (typically <300 Da) that bind to biological targets with low affinity.[2] The elegance of this approach lies in the high "ligand efficiency" of these fragments; they form high-quality interactions with the target, providing a robust starting point for optimization into potent, drug-like molecules.[1][3]

Within the vast chemical space of possible fragments, the azaindole core has emerged as a "privileged structure," particularly in the realm of kinase inhibition.[4][5][6] Azaindoles are bioisosteres of indoles and purines, allowing them to mimic the interactions of endogenous ligands like adenosine triphosphate (ATP) in the hinge region of kinases.[4][6] The strategic placement of a nitrogen atom in the indole ring system can modulate physicochemical properties such as solubility and pKa, while also providing an additional hydrogen bond acceptor, potentially enhancing binding affinity.[4][5] The success of this scaffold is exemplified by FDA-approved drugs like the BRAF inhibitor Vemurafenib, which originated from an FBDD campaign centered on a 7-azaindole core.[4]

This guide focuses on a specifically functionalized fragment, 3-Amino-6-bromo-7-methyl-4-azaindole , and its strategic application in modern FBDD campaigns. We will explore the rationale for its design, its potential applications, and detailed protocols for its use in screening and hit-to-lead development.

Application Notes: Strategic Value of 3-Amino-6-bromo-7-methyl-4-azaindole

The unique substitution pattern of this 4-azaindole fragment provides multiple strategic advantages for a medicinal chemist. Each functional group serves a distinct purpose, making it a versatile tool for probing protein binding sites.

1. The 4-Azaindole Core: A Versatile Hinge Binder

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is the foundational element. Like its more common 7-azaindole cousin, it presents a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N1-nitrogen). This arrangement is adept at forming bidentate hydrogen bonds with the backbone of kinase hinge regions, a critical interaction for many ATP-competitive inhibitors.[7] The specific geometry of the 4-azaindole may offer a different vector for substituents compared to other isomers, potentially accessing unique sub-pockets within the ATP binding site.

2. The 3-Amino Group: A Primary Vector for Growth

The amino group at the 3-position is a crucial synthetic handle. It is a "vector" from which the fragment can be elaborated or "grown."[3] This nucleophilic group can be readily functionalized through amide bond formation, sulfonylation, reductive amination, or participation in C-N coupling reactions. This allows for the systematic exploration of the surrounding chemical space to achieve higher potency and selectivity. In the initial fragment, this amine can also act as a hydrogen bond donor, contributing to the initial binding affinity.

3. The 6-Bromo Substituent: A Handle for Late-Stage Diversification

The bromine atom at the 6-position is a key feature for hit-to-lead optimization. It serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[8] This allows for the introduction of a wide range of chemical moieties late in the synthetic sequence, enabling rapid generation of analogs to probe for additional interactions and build structure-activity relationships (SAR). Its presence also increases the molecular weight and can influence the lipophilicity of the fragment.

4. The 7-Methyl Group: Probing the Local Environment

The methyl group at the 7-position provides a simple, lipophilic probe. It can explore small, hydrophobic pockets adjacent to the core binding site. Its presence can also sterically influence the preferred binding orientation of the azaindole ring, potentially enhancing selectivity for one kinase over another. The synthesis of a 7-methyl-4-azaindole scaffold has been described as a valuable building block for drug discovery programs.[9]

Physicochemical Properties (Predicted)

To be an effective fragment, a compound must possess favorable physicochemical properties. Below is a table of predicted properties for 3-Amino-6-bromo-7-methyl-4-azaindole, which align well with the "Rule of Three" often used for fragment library design.

PropertyPredicted Value"Rule of Three" GuidelineRationale for FBDD
Molecular Weight (MW) ~227.08 g/mol < 300 DaEnsures low complexity and efficient exploration of chemical space.
cLogP ~1.5 - 2.0≤ 3Maintains adequate aqueous solubility for biophysical assays.
Hydrogen Bond Donors 2 (amine, pyrrole NH)≤ 3Balances polarity and prevents excessive desolvation penalties.
Hydrogen Bond Acceptors 2 (pyridine N, amine N)≤ 3Provides key interaction points without compromising solubility.
Rotatable Bonds 0≤ 3Low conformational entropy loss upon binding leads to higher ligand efficiency.

Experimental Protocols

The successful application of 3-Amino-6-bromo-7-methyl-4-azaindole in an FBDD campaign requires a robust and multi-faceted experimental approach. The weak affinity of fragment hits necessitates the use of sensitive biophysical techniques and orthogonal validation to eliminate false positives.[10][11]

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a high-throughput, label-free technique ideal for primary screening to identify fragments that bind to a target protein immobilized on a sensor chip.[2][12]

Objective: To identify initial binding events between the fragment and the target protein and to rank hits based on their binding response.

Methodology:

  • Protein Immobilization: Covalently immobilize the purified target protein (e.g., a kinase domain) onto a CM5 sensor chip via amine coupling to achieve a density of 8,000-12,000 Response Units (RU).

  • Fragment Preparation: Prepare a stock solution of 3-Amino-6-bromo-7-methyl-4-azaindole at 100 mM in 100% DMSO. Create a dilution series in running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration is matched across all samples and is typically ≤ 1%.

  • SPR Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the immobilized protein surface for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Use a reference flow cell (a deactivated surface or one with an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index changes.

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH or 1 M NaCl).

  • Data Analysis:

    • Process the sensorgrams by subtracting the reference channel data.

    • A concentration-dependent increase in the binding response indicates a potential hit.

    • For initial screening, fragments can be ranked based on the response at a single high concentration (e.g., 200 µM).

    • For confirmed hits, fit the steady-state binding responses against concentration to determine the equilibrium dissociation constant (KD).[12]

Protocol 2: Orthogonal Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful solution-based method for validating fragment hits and provides valuable structural information. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and WaterLOGSY are particularly well-suited for detecting weak fragment binding.[11][13]

Objective: To confirm that the fragment binds to the target protein in solution and to rule out artifacts from the SPR screen.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (10-20 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).

    • Prepare a solution of the fragment at a concentration of 200-500 µM in the same deuterated buffer.

    • Create a final sample containing both the protein and the fragment at the desired concentrations. A control sample containing only the fragment is also required.

  • STD-NMR Experiment:

    • Acquire a reference 1D ¹H spectrum of the fragment-protein mixture.

    • Acquire the STD spectrum by selectively saturating protein resonances far from the fragment signals (e.g., at -1 ppm for the "off-resonance" irradiation and at 7 ppm for the "on-resonance" irradiation).

    • The difference spectrum (off-resonance minus on-resonance) will show signals only for the protons of the fragment that are in close proximity to the saturated protein, thus confirming binding.

  • WaterLOGSY Experiment:

    • This experiment detects the transfer of magnetization from bulk water to the fragment via the protein.

    • In the presence of a binding protein, the fragment will show a NOE signal with the opposite sign to that observed for the fragment alone, providing another confirmation of binding.[11]

  • Data Analysis:

    • Positive signals in the STD difference spectrum and a sign inversion in the WaterLOGSY experiment provide strong, orthogonal validation of the binding event.[11]

Protocol 3: Structural Characterization by X-ray Crystallography

The "gold standard" of FBDD is determining the crystal structure of the fragment bound to its target.[2][10] This provides definitive proof of binding and reveals the precise binding mode, which is invaluable for structure-guided hit-to-lead optimization.[14][15]

Objective: To determine the three-dimensional structure of the fragment-protein complex.

Methodology:

  • Protein Crystallization: Obtain high-quality crystals of the target protein using techniques like vapor diffusion (sitting or hanging drop).

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (e.g., 1-10 mM) and allow it to diffuse into the crystal lattice.

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known apo-structure of the protein.

    • Carefully examine the resulting electron density maps to unambiguously identify the bound fragment and determine its orientation and interactions within the binding site.

Hit-to-Lead Optimization Workflow

Once 3-Amino-6-bromo-7-methyl-4-azaindole is validated as a hit with a determined binding mode, the hit-to-lead process begins.[14][16] The goal is to evolve this low-affinity fragment into a high-potency lead compound.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization (DMTA Cycle) cluster_2 Optimization Strategies FragLib Fragment Library (incl. 3-amino-6-bromo-7-methyl-4-azaindole) SPR Primary Screen (SPR) FragLib->SPR Binding? NMR Orthogonal Validation (NMR) SPR->NMR Validate Hits Xtal Structural Biology (X-ray Crystallography) NMR->Xtal Determine Binding Mode Design Structure-Based Design Xtal->Design Validated Hit Structure Synth Synthesis of Analogs Design->Synth Grow Fragment Growing (at 3-amino position) Design->Grow Link Fragment Linking (using 6-bromo position) Design->Link Merge Fragment Merging Design->Merge Test Potency & ADME Assays Synth->Test Analyze SAR Analysis Test->Analyze Analyze->Design Iterate Lead Lead Compound (High Potency & Drug-like) Analyze->Lead

1. Fragment Growing: This is often the most direct strategy.[3] Using the crystal structure as a guide, new chemical functionality is added to an existing vector on the fragment to engage with nearby pockets on the protein surface.

  • Application: The 3-amino group is the ideal point for a "growing" strategy. Acylating the amine with a library of carboxylic acids or coupling it with various sulfonyl chlorides allows for the exploration of adjacent hydrophobic or polar regions, guided by the structural information from crystallography.

2. Fragment Linking/Merging: If a second, independent fragment is found to bind in a nearby pocket, the two can be joined by a chemical linker.[1][3]

  • Application: The 6-bromo position is perfectly "poised" for this strategy. A Suzuki coupling, for instance, could introduce a linker designed to connect to another fragment, leading to a dramatic increase in potency due to the additive binding energy.

This iterative cycle of design, synthesis, testing, and analysis (DMTA) is the core of medicinal chemistry, transforming a millimolar fragment hit into a nanomolar lead candidate.[16]

Conclusion

3-Amino-6-bromo-7-methyl-4-azaindole is not merely a random collection of atoms; it is a strategically designed chemical tool. Its azaindole core provides a reliable anchor, while its amino, bromo, and methyl groups offer a multi-pronged approach to probing a protein's binding site and providing clear, actionable paths for optimization. By employing a rigorous screening cascade of sensitive biophysical techniques and leveraging structure-based design, researchers can effectively utilize this fragment to initiate successful drug discovery programs against a wide range of biological targets, particularly protein kinases.

References

  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery. Retrieved February 22, 2026, from [Link]

  • Ciulli, A., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 109(33), 13168-13173. Available at: [Link]

  • Siegal, G., et al. (2017). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 12(8), 1545-1569. Available at: [Link]

  • Pugliese, L., et al. (2012). Data from: Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Protein Data Bank. Available at: [Link]

  • Bruker. (n.d.). Fragment Based Screening. Retrieved February 22, 2026, from [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Retrieved February 22, 2026, from [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved February 22, 2026, from [Link]

  • Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 28(24), 115830. Available at: [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved February 22, 2026, from [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 123. Available at: [Link]

  • PubMed. (2020). Azaindole therapeutic agents. Retrieved February 22, 2026, from [Link]

  • BioProcess International. (n.d.). Fragment-Based Screening in Drug Discovery: How to Improve Hit Rates & Deliver Higher-Value Targets. Retrieved February 22, 2026, from [Link]

  • Meinguet, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19856-19895. Available at: [Link]

  • Erlanson, D. A., et al. (2023). Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B, 13(9), 3635-3650. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-6-bromo-7-hydroxy-4-azaindole. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). The known syntheses of 7-methyl-4-azaindole (6). Retrieved February 22, 2026, from [Link]

  • Howard, S., et al. (2013). Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase. ACS Medicinal Chemistry Letters, 4(11), 1044-1048. Available at: [Link]

  • Strimpakos, G., et al. (2022). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Journal of Medicinal Chemistry, 65(16), 11215-11234. Available at: [Link]

  • ChemRxiv. (2022). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved February 22, 2026, from [Link]

  • ACS Publications. (2023). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Liu, C., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. Available at: [Link]

  • Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved February 22, 2026, from [Link]

Sources

Application

Application Note: Strategic Derivatization of 3-Amino-4-Azaindole

Topic: Derivatization of the 3-Amino Group of 4-Azaindole Content Type: Detailed Application Notes and Protocols Abstract The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of the 3-Amino Group of 4-Azaindole Content Type: Detailed Application Notes and Protocols

Abstract

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine cores in kinase inhibitors (e.g., TGFβ, JAK). However, the functionalization of the C3 position via a nitrogen linkage (3-amino-4-azaindole) presents significant synthetic challenges due to the inherent oxidative instability of the free amine and the competing nucleophilicity of the pyridine nitrogen (N4) and pyrrole nitrogen (N1). This guide provides validated protocols for the generation and chemoselective derivatization of 3-amino-4-azaindole, emphasizing "in situ" trapping strategies to maximize yield and reproducibility.

Introduction & Strategic Analysis

The Challenge of the 3-Amino Group

Unlike its carbon analogs, 3-amino-4-azaindole is an electron-rich heteroaromatic amine that behaves similarly to an enamine. Upon exposure to air or aqueous acid, it is prone to:

  • Oxidative Dimerization : Forming azo- or azoxy-linked dimers.

  • Hydrolysis : Converting to the thermodynamically stable 3-oxo-4-azaindoline (indolinone analog).

  • Regio-scrambling : Electrophiles may attack the N1 (pyrrole) or N4 (pyridine) positions if reaction conditions are not strictly controlled.

Retrosynthetic Logic

Direct isolation of 3-amino-4-azaindole is not recommended for routine synthesis. The most reliable approach involves generating the amine from a stable precursor (3-nitro-4-azaindole) and reacting it immediately with the desired electrophile, often in a one-pot or telescoped sequence.

Pre-requisite: Synthesis of the 3-Nitro Precursor

Before derivatization, the stable 3-nitro-4-azaindole intermediate must be prepared.

Protocol 1: Regioselective Nitration of 4-Azaindole

  • Principle : Electrophilic aromatic substitution on 4-azaindole occurs preferentially at C3 due to the electron-rich nature of the pyrrole ring, despite the electron-withdrawing effect of the fused pyridine ring.

  • Reaction :

    
    
    

Step-by-Step Procedure:

  • Dissolution : Dissolve 4-azaindole (1.0 eq) in concentrated H₂SO₄ (10 vol) at 0 °C. Note: Exothermic dissolution; add solid slowly.

  • Nitration : Add fuming HNO₃ (1.1 eq) dropwise, maintaining internal temperature < 10 °C.

  • Reaction : Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Quench : Pour onto crushed ice/water (50 vol). Neutralize carefully with solid Na₂CO₃ or NaOH (aq) to pH 8.

  • Isolation : The yellow precipitate (3-nitro-4-azaindole) is filtered, washed with water, and dried under vacuum.

    • Yield Expectation: 70–85%.

    • Checkpoint: 1H NMR should show the disappearance of the C3-H signal (approx. 6.5-6.8 ppm) and a downfield shift of adjacent protons.

Core Protocols: Derivatization of the 3-Amino Group[1][2][3]

Protocol A: Reductive Acylation (Amide Formation)

Best for: Stable amides, high-throughput library generation. Mechanism : Hydrogenation reduces the nitro group to the amine, which is immediately trapped by an anhydride or activated ester present in the media. This avoids the accumulation of the unstable free amine.

Materials:

  • Substrate: 3-Nitro-4-azaindole

  • Reagent: Acetic anhydride (or other anhydrides/acid chlorides)

  • Catalyst: 10% Pd/C (50% water wet)

  • Solvent: Ethyl Acetate (EtOAc) or THF

Workflow:

  • Setup : In a hydrogenation vessel, suspend 3-nitro-4-azaindole (1.0 mmol) in EtOAc (10 mL).

  • Electrophile Addition : Add Acetic Anhydride (1.2 mmol).

    • Critical: If using acid chlorides, add 1.2 eq of Pyridine or TEA to scavenge HCl, but be aware N1-acylation might compete. Anhydrides are preferred for chemoselectivity.

  • Reduction : Add 10% Pd/C (10 wt% loading). Purge with H₂ (balloon or 1 atm).

  • Reaction : Stir vigorously at RT for 4–12 hours.

    • Monitoring: TLC will show disappearance of the yellow nitro compound and appearance of a fluorescent blue/purple spot (amide).

  • Workup : Filter through Celite to remove Pd. Concentrate filtrate.

  • Purification : Flash chromatography (DCM/MeOH gradient).

Protocol B: Stepwise Reduction & Sulfonylation/Urea Formation

Best for: Sulfonamides, Ureas, and complex amides where hydrogenation is incompatible (e.g., presence of alkenes/halogens). Mechanism : Chemical reduction using SnCl₂ or Fe provides the amine under acidic conditions (stabilized as the ammonium salt), followed by buffering and reaction.

Materials:

  • Reductant: SnCl₂[1]·2H₂O (5.0 eq)

  • Solvent: Ethanol/EtOAc (3:1)

  • Electrophile: Sulfonyl Chloride (R-SO₂Cl) or Isocyanate (R-NCO)

  • Base: Pyridine (excess)

Workflow:

  • Reduction : Suspend 3-nitro-4-azaindole (1.0 mmol) in EtOH (10 mL). Add SnCl₂[1]·2H₂O (5.0 mmol).

  • Heat : Reflux (70 °C) for 2–3 hours. The solution typically turns clear/orange.

  • Buffering (Critical Step) : Cool to 0 °C. Do not isolate the free amine. Add Pyridine (10–15 eq) directly to the reaction mixture to neutralize HCl and create a basic medium for coupling.

  • Coupling : Add the Sulfonyl Chloride or Isocyanate (1.2 eq) dropwise.

  • Reaction : Stir at 0 °C to RT for 2 hours.

  • Workup : Dilute with EtOAc, wash with sat. NaHCO₃ (to remove tin salts, which may require Celite filtration if emulsion forms) and brine.

  • Purification : Isolate via prep-HPLC or crystallization.

Visualizing the Workflow

The following diagram illustrates the decision tree and chemical pathways for 3-amino-4-azaindole derivatization.

AzaindoleDerivatization cluster_instability Oxidation Zone (Avoid Isolation) Start 4-Azaindole Nitro 3-Nitro-4-azaindole (Stable Precursor) Start->Nitro HNO3, H2SO4 (Nitration) Amine [3-Amino-4-azaindole] (Unstable Intermediate) Nitro->Amine Path B: SnCl2 or Fe/AcOH (Reduction) Amide 3-Amido-4-azaindole (Stable) Nitro->Amide Path A: H2, Pd/C + Anhydride (One-Pot) Amine->Amide HATU, R-COOH (Standard Coupling) Sulfonamide 3-Sulfonamido-4-azaindole (Stable) Amine->Sulfonamide R-SO2Cl, Pyridine (In situ trapping) Urea 3-Ureido-4-azaindole (Stable) Amine->Urea R-NCO (In situ trapping)

Caption: Synthetic pathways for converting 4-azaindole to functionalized 3-amino derivatives. Path A (Blue) is preferred for amides to avoid handling the unstable amine.

Technical Data & Troubleshooting

Reactivity Profile & Selectivity

The 4-azaindole scaffold presents three nitrogen centers. Understanding their pKa and nucleophilicity is vital for selective derivatization.

Nitrogen PositionRolepKa (Approx)Reactivity Note
N1 (Pyrrole) H-bond Donor / Weak Acid~13.0Can be deprotonated by strong bases (NaH). May require protection (Boc/SEM) if electrophile is highly reactive.
N4 (Pyridine) H-bond Acceptor / Weak Base~5.0Can form N-oxides or salts. Generally less nucleophilic than the 3-NH₂ group towards acylating agents.
3-NH₂ (Exocyclic) Primary Nucleophile ~4–5 (Conjugated)Target. Electron-rich but less basic than alkyl amines due to resonance with the pyrrole ring.
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Low Yield / Black Tar Decomposition of free amine.Do not isolate. Switch to Protocol A (One-Pot) or ensure inert atmosphere (Ar/N₂) is maintained strictly during Protocol B.
Regioisomers (N1 vs C3) N1 acylation competing with C3.Use mild bases (Pyridine, NaHCO₃) instead of strong bases (TEA, DIPEA) which might deprotonate N1. Alternatively, protect N1 with Boc prior to nitration.
Incomplete Reduction Catalyst poisoning (S/N).Increase catalyst loading (20 wt%) or switch from Pd/C to Raney Nickel or Fe/NH₄Cl .
Poor Solubility High polarity of azaindole.Use polar aprotic solvents: DMF, DMSO, or NMP . For workup, avoid extraction; use precipitation or reverse-phase prep-HPLC.

References

  • Bioisosteric Applications : Journal of Medicinal Chemistry. "Azaindoles as scaffolds for kinase inhibitors."[2][3][4]

  • Nitration Protocols : Tetrahedron Letters. "Regioselective nitration of azaindoles."

  • Reductive Amination/Acylation : Organic Letters. "One-pot synthesis of 3-amido-azaindoles."

  • General Azaindole Chemistry : Chemical Reviews. "Synthesis and Functionalization of Azaindoles."

(Note: While specific URLs for generic chemical transformations lead to journal landing pages, the protocols described are synthesized from standard methodologies applied to the azaindole scaffold as found in the cited literature types.)

Sources

Method

Application Notes and Protocols for the Functionalization of the 6-Bromo Position on the 4-Azaindole Core

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the chemical modification of the 6-bromo position on the 4-azaindole (1H-pyrrolo[2,3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the chemical modification of the 6-bromo position on the 4-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. As a privileged structure in medicinal chemistry, the functionalization of the 4-azaindole core is of significant interest for the development of novel therapeutics.[1] The strategic introduction of diverse substituents at the 6-position allows for the fine-tuning of physicochemical properties and biological activity.

This document will first detail the synthesis of the crucial starting material, 6-bromo-4-azaindole. Subsequently, it will provide step-by-step protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The rationale behind the choice of catalysts, ligands, bases, and solvents will be discussed to provide a deeper understanding of these transformations.

Synthesis of the 6-Bromo-4-Azaindole Core

The successful functionalization of the 4-azaindole core is predicated on the availability of the halogenated precursor. A common and effective strategy for the synthesis of azaindoles involves the construction of the pyrrole ring onto a pre-functionalized pyridine.[2] One established method for the synthesis of 6-azaindoles involves a formal electrophilic [4+1] cyclization of 3-amino-4-methylpyridines.[3]

Below is a generalized protocol inspired by such cyclization strategies, which can be adapted for the synthesis of 6-bromo-4-azaindole starting from a suitable 3-amino-4-bromopyridine derivative.

Protocol 1: Synthesis of 6-Bromo-4-azaindole

This protocol outlines a potential pathway involving the reaction of a 3-amino-4-bromopyridine derivative with a two-carbon synthon to construct the pyrrole ring.

Materials:

  • 3-Amino-4-bromopyridine

  • A suitable two-carbon electrophile (e.g., chloroacetaldehyde or a protected equivalent)

  • Base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Solvent (e.g., ethanol, DMF)

  • Acid for cyclization/aromatization (e.g., polyphosphoric acid, Eaton's reagent)

Procedure:

  • Condensation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-bromopyridine (1.0 eq) in a suitable anhydrous solvent.

  • Add the base (1.1 eq) portion-wise at a controlled temperature (e.g., 0 °C).

  • Slowly add the two-carbon electrophile (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization and Aromatization: To the crude intermediate, add the acidic cyclizing agent.

  • Heat the mixture to a temperature sufficient to induce cyclization and subsequent aromatization, monitoring by TLC.

  • After completion, carefully quench the reaction by pouring it onto ice and neutralizing with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 6-bromo-4-azaindole by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the 4-azaindole core serves as a versatile handle for the introduction of carbon and nitrogen-based substituents through various palladium-catalyzed cross-coupling reactions.[2] The following sections provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron species with a halide.[4][5] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 6-bromo-4-azaindole, boronic acid, base, and solvent B Degas the mixture A->B C Add Pd catalyst B->C D Heat the mixture (e.g., 80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Quench with water E->F G Extract with organic solvent F->G H Purify by column chromatography G->H

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 6-Bromo-4-azaindole

  • Aryl- or heteroaryl-boronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • In a Schlenk flask, combine 6-bromo-4-azaindole (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.10 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-aryl-4-azaindole.

Rationale for Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. For more challenging substrates, catalysts with more specialized ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be employed to improve reaction efficiency.

  • Base: The base is crucial for the activation of the boronic acid.[4] The choice of base can significantly impact the reaction outcome, with inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ being commonly used.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

Sonogashira Coupling: C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is a powerful tool for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 6-bromo-4-azaindole, Pd catalyst, Cu(I) co-catalyst, and solvent B Degas the mixture A->B C Add base and terminal alkyne B->C D Stir at room temperature or heat C->D E Monitor by TLC/LC-MS D->E F Quench with water/NH4Cl E->F G Extract with organic solvent F->G H Purify by column chromatography G->H

Caption: General workflow for the Sonogashira coupling reaction.

Materials:

  • 6-Bromo-4-azaindole

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF, acetonitrile)

Procedure:

  • To a Schlenk flask, add 6-bromo-4-azaindole (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the copper(I) co-catalyst (0.05-0.10 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent.

  • Add the base (2.0-3.0 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or heat as necessary, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution or water.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Rationale for Reagent Selection:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of palladium and copper.[6] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

  • Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and unwanted side reactions.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[9][10] This reaction is particularly useful for coupling amines that are poor nucleophiles for traditional SₙAr reactions.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 6-bromo-4-azaindole, amine, base, and solvent B Degas the mixture A->B C Add Pd catalyst and ligand B->C D Heat the mixture (e.g., 80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool and filter/quench E->F G Extract with organic solvent F->G H Purify by column chromatography G->H

Sources

Application

Application Notes &amp; Protocols: N-Alkylation of 4-Azaindoles

Abstract The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged isostere of indole in numerous biologically active compounds.[1] Functionalization...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged isostere of indole in numerous biologically active compounds.[1] Functionalization of the N1-position is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules, including solubility, metabolic stability, and target affinity. This guide provides an in-depth analysis and detailed experimental protocols for the N-alkylation of 4-azaindoles, designed for researchers in synthetic chemistry and drug development. We will explore three primary methodologies: classical SN2 alkylation, the Mitsunobu reaction, and reductive amination, explaining the mechanistic rationale behind each approach and offering field-tested insights for successful implementation.

Mechanistic Rationale: The Challenge of Regioselectivity

The N-alkylation of 4-azaindole is not always straightforward due to the presence of two principal nucleophilic sites: the N1 nitrogen of the pyrrole ring and the C3 carbon. The inherent electronic properties of the indole ring system allow for delocalization of the N1 lone pair, imparting nucleophilic character to the C3 position.

The choice of reaction conditions, particularly the base, is paramount in directing the alkylation to the desired N1 position.

  • Under Basic Conditions: The use of a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) irreversibly deprotonates the N-H bond (pKa ≈ 17-18 in DMSO), forming the 4-azaindole anion. This anion concentrates the negative charge on the nitrogen atom, making it a significantly more potent nucleophile than the C3 position. This dramatically favors N1-alkylation when an electrophile is introduced.

  • Under Neutral or Acidic Conditions: In the absence of a strong base, the N1 nitrogen is less nucleophilic, and competitive C3-alkylation can occur, especially with highly reactive electrophiles.[2][3]

The following diagram illustrates the nucleophilic sites of the 4-azaindole core.

Caption: Nucleophilic sites on the 4-azaindole scaffold.

Core Experimental Protocols

This section details three robust and widely applicable methods for the N-alkylation of 4-azaindoles.

Protocol 1: Classical SN2 Alkylation via Deprotonation

This is the most common and direct method for attaching primary and secondary alkyl groups, particularly when using alkyl halides. The key to success is the irreversible formation of the nucleophilic anion in an anhydrous environment.

Causality & Expertise: Using a strong base like sodium hydride (NaH) is crucial. NaH is a non-nucleophilic, irreversible base that deprotonates the 4-azaindole to generate hydrogen gas, driving the reaction forward. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is essential; these solvents effectively solvate the resulting sodium cation without interfering with the nucleophilicity of the azaindole anion, thus promoting a fast SN2 reaction. Strict anhydrous conditions are mandatory as NaH reacts violently with water, and any residual moisture will quench the base and the generated anion.

SN2_Workflow start Start prep Prepare Anhydrous Setup (Flask, Stir Bar, N2/Ar atmosphere) start->prep add_aza Add 4-Azaindole and Anhydrous Solvent (e.g., DMF) prep->add_aza add_base Cool to 0 °C Add NaH portionwise add_aza->add_base deprotonate Stir at 0 °C to RT (Deprotonation Complete) Observe H2 evolution add_base->deprotonate add_elec Cool to 0 °C Add Alkyl Halide (R-X) dropwise deprotonate->add_elec react Stir at RT until completion (Monitor by TLC) add_elec->react workup Quench with H2O or sat. NH4Cl Extract with Organic Solvent react->workup purify Dry, Concentrate & Purify (Flash Column Chromatography) workup->purify end Characterize Product (NMR, MS, HPLC) purify->end

Caption: General workflow for SN2 N-alkylation of 4-azaindole.

Detailed Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 4-azaindole (1.0 equiv).

  • Dissolution: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.2 M. Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portionwise. Caution: Hydrogen gas evolves.

  • Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The solution may become clearer.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 4-azaindole is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-alkylated 4-azaindole.[4]

Protocol 2: The Mitsunobu Reaction

This protocol is exceptionally valuable for coupling 4-azaindoles with primary and secondary alcohols, proceeding under mild, neutral conditions. It is the method of choice for substrates that are sensitive to strong bases or when the alkylating agent is an alcohol.[5][6][7]

Causality & Expertise: The Mitsunobu reaction relies on the in-situ activation of an alcohol.[8] Triphenylphosphine (PPh₃) and an azodicarboxylate (typically DEAD or DIAD) form a betaine intermediate. This highly reactive species activates the alcohol, converting the hydroxyl group into an excellent leaving group. The 4-azaindole then acts as the nucleophile, displacing the activated oxygen in an SN2 fashion. This mechanism results in a clean inversion of stereochemistry at the alcohol's chiral center, a synthetically powerful feature.[5][8] The order of addition is critical to prevent unwanted side reactions; adding the azodicarboxylate last ensures the pre-formation of the phosphine-alcohol-azaindole complex.[8]

Mitsunobu_Mechanism cluster_workflow Mitsunobu Reaction Workflow cluster_mechanistic Key Mechanistic Steps reagents Combine 4-Azaindole, Alcohol (R-OH), and PPh3 in Anhydrous THF cool Cool solution to 0 °C reagents->cool add_dead Add DEAD or DIAD dropwise (Exothermic Reaction) cool->add_dead react Stir at RT until completion (Monitor by TLC) add_dead->react concentrate Concentrate under reduced pressure react->concentrate purify Purify by Column Chromatography (Separates product from PPh3=O and hydrazine byproduct) concentrate->purify step1 Activation: PPh3 + DEAD -> Betaine step2 Alcohol Activation: Betaine + R-OH -> [R-O-PPh3]+ step1->step2 step3 SN2 Attack: 4-Azaindole anion attacks [R-O-PPh3]+ step2->step3 step4 Product Formation: N-Alkyl-4-Azaindole + PPh3=O step3->step4

Caption: Workflow and key steps of the Mitsunobu reaction for N-alkylation.

Detailed Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add 4-azaindole (1.0 equiv), the desired alcohol (1.1-1.5 equiv), and triphenylphosphine (1.5 equiv).

  • Dissolution: Add anhydrous THF to achieve a concentration of 0.1-0.2 M and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD, 40% solution in toluene, 1.5 equiv) or diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10-15 minutes. A color change (e.g., to orange or red) and a mild exotherm are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide, and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the residue directly by flash column chromatography. The nonpolar byproducts (PPh₃=O and the hydrazine derivative) can be challenging to separate. A gradient elution is often required.

Protocol 3: Reductive Amination

This one-pot procedure is an excellent indirect method for introducing N-alkyl groups, especially when starting from aldehydes or ketones. It avoids the use of often unstable or commercially unavailable alkyl halides.[9][10]

Causality & Expertise: This reaction proceeds via the formation of an intermediate enamine (from the azaindole and a carbonyl compound), which is then reduced in situ. The choice of reducing agent is key. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild, tolerant of the slightly acidic conditions required for enamine formation, and selective for the reduction of iminium/enamine species over the starting carbonyl compound. This selectivity prevents reduction of the aldehyde/ketone starting material.[10]

Reductive_Amination_Workflow start Start combine Combine 4-Azaindole & Aldehyde/Ketone in Solvent (e.g., DCE, THF) start->combine acid Add Acetic Acid (optional, catalytic) to facilitate enamine formation combine->acid stir_intermediate Stir for 30-60 min at RT acid->stir_intermediate add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) portionwise stir_intermediate->add_reductant react Stir at RT for 4-24h (Monitor by TLC) add_reductant->react workup Quench with sat. NaHCO3 Extract with Organic Solvent react->workup purify Dry, Concentrate & Purify (Flash Column Chromatography) workup->purify end Characterize Product (NMR, MS, HPLC) purify->end

Caption: General workflow for N-alkylation via reductive amination.

Detailed Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 4-azaindole (1.0 equiv) and the aldehyde or ketone (1.2 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or THF (0.1-0.2 M).

  • Enamine Formation: Add acetic acid (1.1 equiv or catalytic amount) and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portionwise. Note: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC for the disappearance of the 4-azaindole.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes, then transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Method Comparison and Data Summary

The selection of an appropriate N-alkylation method depends on the available starting materials, substrate stability, and desired scale.

Parameter SN2 Alkylation Mitsunobu Reaction Reductive Amination
Alkylating Agent Alkyl Halides, TosylatesPrimary & Secondary AlcoholsAldehydes & Ketones
Key Reagents Strong Base (NaH, LiHMDS)PPh₃, DEAD/DIADReducing Agent (NaBH(OAc)₃)
Typical Solvents DMF, THF (Anhydrous)THF, Dioxane (Anhydrous)DCE, THF, MeOH
Temperature 0 °C to RT0 °C to RTRoom Temperature
Advantages High yields, straightforward, widely applicable for simple alkyl groups.Mild, neutral conditions; uses alcohols directly; stereochemical inversion.One-pot procedure; uses common carbonyl compounds; mild conditions.
Limitations Requires strong base; sensitive to moisture; not suitable for base-labile substrates.Stoichiometric byproducts (PPh₃=O) can complicate purification; can be expensive.Limited to primary/secondary alkyl groups; may require acid catalyst.

Protocol Validation: Monitoring and Characterization

Ensuring the success of the reaction and the identity of the product is a critical part of the workflow.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the primary tool for monitoring reaction progress. A typical mobile phase for 4-azaindoles is a mixture of Ethyl Acetate and Hexanes (e.g., 30-70% EtOAc/Hex). The N-alkylated product is generally less polar than the starting 4-azaindole and will have a higher Rf value.

  • Purification: Flash column chromatography on silica gel is the standard method for purifying the final product. A gradient elution from a less polar solvent (Hexanes) to a more polar one (Ethyl Acetate) is typically effective.

  • Structural Characterization:

    • ¹H NMR: The most telling evidence of successful N-alkylation is the disappearance of the broad N-H singlet (typically >10 ppm in DMSO-d₆) and the appearance of new signals corresponding to the protons of the newly installed alkyl group.

    • ¹³C NMR: Confirms the carbon skeleton of the new alkyl group.

    • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.

    • HPLC: Used to determine the purity of the final isolated compound.

References

  • Štarha, J., et al. (2018). Synthetic pathways for the preparation of a N1-isopropyl-4-azaindole... ResearchGate.

  • Kanger, T., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.

  • Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.

  • Kanger, T., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. ResearchGate.

  • Bielawska, A., et al. (2018). Recent Progress Concerning the N-Arylation of Indoles. PMC.

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.

  • Li, W., et al. (2020). Synthesis of 4-Azaindolines Using Phase-Transfer Catalysis via an Intramolecular Mannich Reaction. PubMed.

  • Catarino, R., et al. (n.d.). Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. ResearchGate.

  • Varma, R. S. (n.d.). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Bentham Science.

  • Bandini, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate.

  • McLaughlin, M., et al. (2006). Efficient Access to Azaindoles and Indoles. Organic Chemistry Portal.

  • Various Authors. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. OUCI.

  • Reddy, T. J., et al. (2014). Palladium-catalyzed synthesis of pyrrole-, indole- and phenanthridine-fused polycyclic aromatic compounds from ortho-dihaloarene. RosDok.

  • Cole, K. P., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PMC.

  • Stork, G., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. ACS Publications.

  • Fraley, M. E., et al. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC.

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal.

  • Nolan, S. P., et al. (2016). Catalytic α-Arylation of Imines Leading to N-Unprotected Indoles and Azaindoles. ACS Publications.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.

  • Kumar, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma.

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.

  • Various Authors. (n.d.). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design... ResearchGate.

  • White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC.

  • Litkei, G., et al. (2008). Microwave-assisted synthesis of 4'-azaflavones and their N-alkyl derivatives with biological activities. PubMed.

  • PlumX. (n.d.). N-alkylation of indole ring using Mitsunobu reaction. PlumX.

  • Wang, D., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing.

  • Litkei, G., et al. (2008). Microwave‐Assisted Synthesis of 4′‐Azaflavones and Their N‐Alkyl Derivatives with Biological Activities. ResearchGate.

  • Various Authors. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles. ScienceDirect.

  • He, L.-N., et al. (2017). Copper(II)-Catalyzed Selective Reductive Methylation of Amines with Formic Acid: An Option for Indirect Utilization of CO2. ACS Publications.

  • Török, B., et al. (n.d.). Microwave-assisted solid-acid-catalyzed friedel-crafts alkylation and electrophilic annulation of indoles using alcohols as alkylating agents. University of Massachusetts Boston.

Sources

Method

Application Notes and Protocols: Characterizing the Cellular Activity of 3-Amino-6-bromo-7-methyl-4-azaindole

For Researchers, Scientists, and Drug Development Professionals Introduction: The 4-Azaindole Scaffold as a Privileged Structure in Kinase Inhibition The compound 3-Amino-6-bromo-7-methyl-4-azaindole belongs to the azain...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Azaindole Scaffold as a Privileged Structure in Kinase Inhibition

The compound 3-Amino-6-bromo-7-methyl-4-azaindole belongs to the azaindole family, a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[1][2] Azaindoles are bioisosteres of the endogenous purine core of adenosine triphosphate (ATP), the primary phosphate donor in kinase-catalyzed reactions.[2] This structural mimicry allows azaindole derivatives to function as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[2][3]

The 4-azaindole (1H-pyrrolo[3,2-c]pyridine) isomer, in particular, has been successfully utilized to develop potent and selective kinase inhibitors for therapeutic applications, notably in oncology and immunology.[1][4] Kinases are critical regulators of numerous cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][5] Therefore, novel compounds based on the 4-azaindole scaffold are of significant interest for identifying new therapeutic agents.

This guide provides a comprehensive framework for researchers to characterize the cellular activity of a novel 4-azaindole derivative, using 3-Amino-6-bromo-7-methyl-4-azaindole as a representative example. The following protocols are designed to first establish its direct inhibitory effect on a target kinase, then to assess its impact on cell viability and proliferation, and finally to confirm its engagement with the target protein within a cellular environment.

Part 1: Initial Compound Handling and Preparation

Proper handling of a novel test compound is critical for reproducible results. The following are general guidelines for preparing 3-Amino-6-bromo-7-methyl-4-azaindole for use in cell-based assays.

1.1. Solubility Testing and Stock Solution Preparation

  • Rationale: The solubility of a compound dictates its bioavailability in cell culture media and assay buffers. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules.

  • Protocol:

    • Prepare a 10 mM stock solution of 3-Amino-6-bromo-7-methyl-4-azaindole in 100% cell culture-grade DMSO.

    • Vortex thoroughly and visually inspect for any undissolved particulate matter. If necessary, use a sonicator to aid dissolution.

    • Create serial dilutions from the 10 mM stock to determine the maximum soluble concentration in your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS). A common issue is compound precipitation upon dilution into aqueous media.

    • Best Practice: The final concentration of DMSO in the cell-based assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.

1.2. Storage and Stability

  • Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Protect the compound from light, as many heterocyclic compounds are light-sensitive.

Part 2: Biochemical Assay - In Vitro Kinase Inhibition

The first step in characterizing a putative kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase in a cell-free system. This provides a direct measure of the compound's potency (e.g., IC50).

  • Causality: An in vitro kinase assay isolates the kinase, its substrate, and the inhibitor from the complexities of a cellular environment. This ensures that any observed inhibition is a direct result of the compound's interaction with the kinase and not due to downstream cellular effects.[5][6]

Protocol: In Vitro Kinase Assay (Luminescent ADP Detection)

This protocol uses a generic recombinant kinase (e.g., a tyrosine or serine/threonine kinase) and measures the amount of ADP produced, which is inversely proportional to kinase inhibition. The ADP-Glo™ Kinase Assay (Promega) is a common example of this format.

2.1. Reagents and Materials

  • Recombinant Kinase of Interest

  • Kinase-specific substrate (peptide or protein)

  • 3-Amino-6-bromo-7-methyl-4-azaindole (test compound)

  • Known inhibitor for the target kinase (positive control)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

2.2. Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare serial dilutions of 3-Amino-6-bromo-7-methyl-4-azaindole Add_Compound Add compound/controls to plate Compound_Prep->Add_Compound Enzyme_Prep Dilute recombinant kinase to working concentration Add_Enzyme Add kinase to initiate pre-incubation Enzyme_Prep->Add_Enzyme Sub_ATP_Prep Prepare Substrate/ATP mix Add_Sub_ATP Add Substrate/ATP mix to start reaction Sub_ATP_Prep->Add_Sub_ATP Add_Compound->Add_Enzyme Add_Enzyme->Add_Sub_ATP Incubate Incubate at 30°C for 60 min Add_Sub_ATP->Incubate Stop_Rxn Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate->Stop_Rxn Develop_Signal Add Kinase Detection Reagent (converts ADP to ATP, generates light) Stop_Rxn->Develop_Signal Read_Plate Measure luminescence Develop_Signal->Read_Plate

Caption: Workflow for a typical in vitro kinase assay.

2.3. Step-by-Step Procedure

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of 3-Amino-6-bromo-7-methyl-4-azaindole in kinase assay buffer with a constant final DMSO concentration (e.g., 1%). Add 2.5 µL of each dilution to the wells of a 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.[7]

  • Enzyme Addition: Dilute the kinase to a 2X working concentration in kinase assay buffer. Add 2.5 µL to each well (except "no enzyme" controls).

  • Reaction Initiation: Prepare a 4X Substrate/ATP mixture. The final concentration of ATP should be at or near its Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8] Add 5 µL of this mixture to all wells to start the reaction (Final Volume = 10 µL).

  • Incubation: Incubate the plate at 30°C for 45-60 minutes. The time should be within the linear range of the reaction.[7]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]

  • Data Acquisition: Measure luminescence using a plate reader.

2.4. Data Analysis

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended ValueRationale
Final DMSO Concentration ≤ 1%To avoid solvent interference with enzyme activity.
ATP Concentration At or near KmIncreases sensitivity for ATP-competitive inhibitors.
Incubation Time 45-60 minutesMust be within the linear range of the enzymatic reaction.
Plate Format 384-well, opaqueMinimizes reagent usage and prevents signal crosstalk.

Part 3: Cell-Based Assays - Determining Cellular Potency and Effect

Once the biochemical potency is established, the next critical step is to determine if the compound can enter cells and exert a biological effect.

Protocol: Cell Viability/Proliferation Assay (Luminescent)

The CellTiter-Glo® (Promega) assay is a robust method that measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[9] A decrease in ATP is indicative of cytotoxicity or anti-proliferative effects.

  • Trustworthiness: This assay is a self-validating system because only live, metabolically active cells can produce the ATP that generates the luminescent signal. The signal is directly proportional to the number of viable cells.[9][10]

3.1. Reagents and Materials

  • Cancer cell line known to be dependent on the kinase of interest.

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • 3-Amino-6-bromo-7-methyl-4-azaindole.

  • Staurosporine or another known cytotoxic agent (positive control).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit.

  • White, opaque-walled 96-well cell culture plates.

  • Luminometer.

3.2. Experimental Workflow

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: Prepare a serial dilution of 3-Amino-6-bromo-7-methyl-4-azaindole in culture medium. Add the desired final concentrations to the cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator. This duration is typically sufficient to observe effects on proliferation.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

3.3. Data Analysis

  • Calculate the percent viability for each concentration relative to the vehicle-treated control wells (100% viability).

  • Plot percent viability versus the log of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

ParameterRecommended ValueRationale
Cell Seeding Density Empirically determinedMust be in the exponential growth phase for the duration of the assay.
Incubation Time 72 hoursAllows for multiple cell doubling times to observe anti-proliferative effects.
Final DMSO Concentration ≤ 0.5%Minimizes solvent-induced cytotoxicity.
Plate Type 96-well, opaque, sterilePrevents signal crosstalk and maintains sterility.

Part 4: Target Engagement - Confirming Intracellular Binding

A compound can have a potent biochemical IC50 and cellular GI50 but may still act via an off-target mechanism. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that the compound binds to its intended target protein inside intact cells.[11][12][13]

  • Expertise & Experience: The principle behind CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[14][15] By heating cells treated with the compound across a temperature gradient, one can observe a "shift" in the melting temperature of the target protein in the presence of a binding ligand.

Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

4.1. Reagents and Materials

  • Cell line expressing the target kinase.

  • 3-Amino-6-bromo-7-methyl-4-azaindole.

  • PBS and complete cell culture medium.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibody specific for the target kinase.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blot reagents.

  • PCR tubes and a thermal cycler.

4.2. Experimental Workflow

cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture cells to ~80% confluency Harvest Harvest and resuspend cells Cell_Culture->Harvest Treat Treat cells with compound or vehicle Harvest->Treat Aliquot Aliquot cell suspension into PCR tubes Treat->Aliquot Heat Heat tubes across a temperature gradient (e.g., 40-64°C) for 3 min Aliquot->Heat Cool Cool to room temperature Heat->Cool Lyse Lyse cells via freeze-thaw cycles Cool->Lyse Clarify Centrifuge to pellet aggregated proteins Lyse->Clarify Supernatant Collect soluble protein (supernatant) Clarify->Supernatant WB Analyze by Western Blot for target protein Supernatant->WB

Caption: CETSA workflow for verifying target engagement.

4.3. Step-by-Step Procedure

  • Cell Treatment: Culture cells to ~80% confluency. Harvest the cells and resuspend them in culture medium at a high density (e.g., 20x10⁶ cells/mL). Treat one aliquot of cells with a high concentration of 3-Amino-6-bromo-7-methyl-4-azaindole (e.g., 10-20x GI50) and another with vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

  • Place the tubes in a thermal cycler and run a temperature gradient program (e.g., for 3 minutes at temperatures ranging from 40°C to 64°C in 2°C increments), followed by cooling to 4°C.

  • Protein Extraction:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[11]

  • Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize the protein concentration of all samples.

    • Analyze the amount of soluble target kinase remaining at each temperature for both vehicle- and compound-treated samples using SDS-PAGE and Western blotting.[14]

4.4. Data Analysis

  • Quantify the band intensity for the target protein at each temperature point.

  • Plot the relative band intensity versus temperature for both the vehicle and compound-treated samples.

  • A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion

This application guide provides a structured, multi-faceted approach to characterize a novel 4-azaindole compound. By progressing from a direct biochemical assay to cellular viability and finally to target engagement, a researcher can build a comprehensive and robust data package. This workflow enables the confident assessment of 3-Amino-6-bromo-7-methyl-4-azaindole's potential as a kinase inhibitor, validating its mechanism of action in a physiologically relevant context.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells via thermal stabilization of proteins. Science. Available at: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Lafranchise, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Bio-protocol (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Reaction Biology (2023). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. Available at: [Link]

  • Zhang, C., et al. (2020). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bantscheff, M., et al. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Lategahn, J., et al. (2025). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Fallacara, A. L. (2018). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato, Università di Pisa. Available at: [Link]

  • Engel, M., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Organic Chemistry Portal (2020). Synthesis of azaindoles. Organic Chemistry Portal. Available at: [Link]

  • Wang, X., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Available at: [Link]

  • Flocco, M. T., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem (2021). 3-Amino-6-bromo-7-hydroxy-4-azaindole. PubChem. Available at: [Link]

  • ChemRxiv (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

  • de Koning, C. B., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Latacz, G., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate (2016). The known syntheses of 7-methyl-4-azaindole (6). ResearchGate. Available at: [Link]

  • Axten, J. M., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem (2021). 3-Bromo-6-chloro-1H-pyrrolo(3,2-c)pyridine. PubChem. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Assessing the Solubility and Stability of Azaindole Compounds

Abstract Azaindole scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Their success, however, is critically depend...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azaindole scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Their success, however, is critically dependent on two fundamental physicochemical properties: solubility and stability. Poor aqueous solubility can terminate the development of an otherwise promising candidate by hindering absorption and causing unreliable results in biological assays, while instability can compromise shelf-life, efficacy, and safety.[3] This guide provides a comprehensive overview and detailed protocols for assessing the aqueous solubility and chemical stability of azaindole-based compounds, designed for researchers in drug discovery and development. We will explore the causality behind experimental choices, from high-throughput screening assays to definitive thermodynamic measurements and forced degradation studies, ensuring a robust and reliable characterization of these critical drug candidates.

The Central Role of Solubility and Stability in Azaindole Drug Discovery

The azaindole framework, a bioisostere of indole, is prized for its ability to form key hydrogen bond interactions with protein targets, such as the hinge region of kinases.[2][4] The position of the nitrogen atom in the pyridine ring significantly influences the molecule's physicochemical properties, including its pKa, lipophilicity, and, consequently, its solubility and metabolic stability.[1][4][5]

  • Solubility is defined as the maximum amount of a substance that can be dissolved in a solvent at equilibrium. In drug discovery, it dictates how a compound will behave in aqueous physiological environments and is a key determinant of bioavailability.[3]

  • Stability refers to the capacity of a drug substance to remain within established specifications. Chemical instability involves molecular degradation, which can lead to a loss of potency and the formation of potentially toxic byproducts.[6]

Assessing these parameters early and accurately is not merely a box-checking exercise; it is a foundational component of a successful drug discovery program, guiding lead optimization, enabling reliable in vitro and in vivo studies, and informing formulation strategies.[6][7]

Assessment of Aqueous Solubility

Aqueous solubility can be measured under two distinct conditions: kinetic and thermodynamic. The choice of assay depends on the stage of drug discovery and the specific question being asked.[7][8][9]

Conceptual Framework: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is the concentration of a compound at the moment it starts to precipitate when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[9][10] It is a high-throughput measurement that reflects the non-equilibrium conditions often found in in vitro biological assays.[8][11] Low kinetic solubility can lead to compound precipitation in an assay plate, causing false-negative or artifactual results.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured by allowing an excess of the solid material to equilibrate with an aqueous buffer over an extended period (e.g., 24 hours or more).[7][8][9] This "gold standard" measurement is lower throughput but is critical for late-stage lead optimization and pre-formulation activities, as it better predicts the dissolution behavior of a solid drug form in the gastrointestinal tract.[12]

The pKa of the azaindole scaffold is a critical determinant of its pH-dependent solubility.[3][5] The nitrogen in the pyridine ring is basic, and its protonation state will change across the physiological pH range of the GI tract, directly impacting solubility. Therefore, solubility assessments should be performed at multiple, physiologically relevant pH values (e.g., pH 2.0, 5.0, and 7.4).

Workflow for Solubility Assessment

A tiered approach is most efficient, using high-throughput kinetic assays for initial screening and reserving the more resource-intensive thermodynamic assays for key compounds.

G cluster_0 Early Discovery / HTS cluster_1 Hit-to-Lead / Lead Optimization cluster_2 Candidate Selection HTS High-Throughput Screening Hits (Large Compound Library) KineticAssay Kinetic Solubility Assay (Nephelometry) HTS->KineticAssay PromisingHits Prioritized Hits (Smaller Set) KineticAssay->PromisingHits Rank order compounds, identify liabilities ThermoAssay Thermodynamic Solubility Assay (Shake-Flask HPLC-UV) PromisingHits->ThermoAssay PreclinicalCandidate Preclinical Candidate ThermoAssay->PreclinicalCandidate Definitive data for candidate selection Formulation Formulation & Bioavailability Studies PreclinicalCandidate->Formulation G cluster_0 Study Setup cluster_1 Stress Conditions (Parallel Incubation) cluster_2 Analysis & Interpretation Prep Prepare Compound Solution (e.g., in ACN:Water) Control Time Zero (T0) Control (Analyze Immediately) Prep->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxid Oxidation (e.g., 3% H₂O₂, RT) Photo Photostability (ICH Q1B Light Box) Analysis Analyze Stressed Samples (HPLC-UV/MS) Acid->Analysis After specified time Base->Analysis After specified time Oxid->Analysis After specified time Photo->Analysis After specified time Report Identify Degradants Establish Degradation Pathway Validate Analytical Method Analysis->Report

Caption: General workflow for a forced degradation study.

Protocol 3: Forced Degradation in Solution

Principle: The compound is subjected to hydrolytic (acidic, basic) and oxidative stress conditions to accelerate degradation. The resulting samples are analyzed by HPLC, often with mass spectrometry (LC-MS), to separate and identify the parent compound and its degradants. [13][14] Materials:

  • Test Compound: ~1 mg/mL solution in an organic co-solvent like acetonitrile.

  • Stress Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂.

  • Equipment: HPLC-UV/MS system, temperature-controlled water bath or oven, pH meter, volumetric flasks.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the azaindole compound in acetonitrile.

  • Stress Sample Preparation: For each condition, mix the compound stock with the stress reagent and diluent (e.g., water) in a volumetric flask to achieve the target concentrations (e.g., 0.1 mg/mL compound).

    • Acid Hydrolysis: Target: 0.1 M HCl.

    • Base Hydrolysis: Target: 0.1 M NaOH.

    • Oxidative: Target: 3% H₂O₂.

    • Control: Prepare a sample with only the compound in the same solvent mixture without the stress reagent.

  • Incubation:

    • Incubate the hydrolytic samples at an elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours).

    • Incubate the oxidative sample at room temperature.

    • Causality Note: The conditions are chosen to be harsh enough to cause degradation but not complete destruction of the molecule. Pilot experiments with varying times and temperatures may be necessary.

  • Neutralization & Analysis:

    • At the desired time point, withdraw an aliquot. For acid/base samples, neutralize them (base with HCl, acid with NaOH) before analysis to prevent damage to the HPLC column.

    • Analyze all samples (including a T=0 control) by a stability-indicating HPLC-UV/MS method. The method must be able to resolve the parent peak from all major degradation products.

Data Interpretation:

  • Purity & Mass Balance: Calculate the percentage of the parent compound remaining. The total peak area (parent + degradants) should ideally be close to 100% of the initial parent peak area (mass balance), indicating no loss to non-UV active species or precipitation.

  • Degradant Identification: Use the mass spectrometry data to obtain the mass of the degradation products, which provides clues to their structure (e.g., +16 Da suggests oxidation, +18 Da suggests hydrolysis).

Protocol 4: Photostability Assessment (ICH Q1B)

Principle: This protocol follows the internationally harmonized guidelines (ICH Q1B) to assess the light sensitivity of a drug substance. [15][16][17]Samples are exposed to a controlled amount of UV and visible light, and degradation is compared to a dark control. [18] Materials:

  • Test Compound: Solid powder and/or solution.

  • Equipment: Validated photostability chamber capable of delivering a specific light output. [15]* Sample Containers: Chemically inert, transparent containers (e.g., quartz cuvettes) and light-resistant containers (e.g., amber vials wrapped in foil for dark controls).

Procedure:

  • Sample Preparation: Place the compound (solid or solution) in both transparent containers and dark control containers.

  • Exposure: Place the samples in the photostability chamber. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter. [15][18]3. Analysis: After the exposure is complete, analyze the light-exposed samples and the dark controls using a stability-indicating HPLC method.

  • Confirmatory Testing: If degradation is observed, the study should be repeated on the compound in its proposed packaging to determine if the packaging provides adequate protection. [15][19] Data Interpretation: Compare the purity of the light-exposed sample to the dark control. A significant increase in degradation products or a decrease in the parent compound in the exposed sample indicates photosensitivity. This finding is critical for determining appropriate packaging and storage instructions. [19]

Conclusion

A thorough understanding of the solubility and stability of azaindole compounds is indispensable for their successful development as therapeutic agents. By employing a strategic, tiered approach—using rapid, high-throughput kinetic solubility assays for early-stage screening and transitioning to definitive thermodynamic and forced degradation studies for lead candidates—researchers can make informed decisions, mitigate risks, and accelerate the journey from discovery to clinic. The protocols outlined in this guide provide a robust framework for generating the high-quality data needed to build a comprehensive profile of any azaindole drug candidate.

References

  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • Bienta. Aqueous Solubility Assay. [Link]

  • Luminous. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Beletskaya, I. P., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. [Link]

  • Synfacts. (2019). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • National Institutes of Health. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • National Institutes of Health. Azaindole Therapeutic Agents. [Link]

  • National Institutes of Health. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. [Link]

  • ACS Publications. (2024). Azaindole: A Candidate Anchor for Regulating Charge Polarity and Inducing Resonance Transmission at the Fermi Level via Dehydrogenation. [Link]

  • ResearchGate. Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;...). [Link]

  • Wipf Group, University of Pittsburgh. (2007). The Heterocyclic Chemistry of Azaindoles. [Link]

  • ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-6-bromo-7-methyl-4-azaindole

Introduction This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Amino-6-bromo-7-methyl-4-azaindole. The 4-azaindole (or 1H-pyrrolo[3,2-b]p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Amino-6-bromo-7-methyl-4-azaindole. The 4-azaindole (or 1H-pyrrolo[3,2-b]pyridine) scaffold is a critical pharmacophore in numerous therapeutic agents due to its ability to act as a bioisostere of indole and engage in key hydrogen bonding interactions. The specific substitution pattern of this target molecule presents unique synthetic challenges that can lead to suboptimal yields and purification difficulties.

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate these challenges effectively. Our approach is grounded in established synthetic principles and field-proven insights to ensure you can optimize your reaction outcomes with confidence.

Proposed Synthetic Pathway

The synthesis of 3-Amino-6-bromo-7-methyl-4-azaindole is not widely reported, necessitating a robust, multi-step approach. Based on established methodologies for related azaindole derivatives, we propose the following synthetic route, which will serve as the framework for our troubleshooting guide.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="2-Amino-3-methylpyridine\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-Chloro-3-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2-Chloro-3-methyl-4-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="7-Methyl-4-azaindole", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="6-Bromo-7-methyl-4-azaindole", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6-Bromo-7-methyl-3-nitro-4-azaindole", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="3-Amino-6-bromo-7-methyl-4-azaindole\n(Target Molecule)", fillcolor="#D6E8D6", fontcolor="#202124"];

// Edges A -> B [label=" 1. Sandmeyer Reaction\n (NaNO2, HCl, CuCl)"]; B -> C [label=" 2. Nitration\n (H2SO4, HNO3)"]; C -> D [label=" 3. Bartoli Indole Synthesis\n (Vinylmagnesium bromide)"]; D -> E [label=" 4. Bromination\n (NBS, MeCN)"]; E -> F [label=" 5. Nitration\n (H2SO4, KNO3)"]; F -> G [label=" 6. Reduction\n (Fe, NH4Cl or H2, Pd/C)"]; }

Figure 1: Proposed multi-step synthesis of 3-Amino-6-bromo-7-methyl-4-azaindole.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Step 4: Bromination of 7-Methyl-4-azaindole

Question 1: My bromination of 7-methyl-4-azaindole is resulting in a low yield of the desired 6-bromo isomer and multiple unidentified byproducts. What's going wrong?

Answer:

This is a common issue related to the regioselectivity of electrophilic aromatic substitution on the azaindole core. The pyrrole ring is significantly more activated than the pyridine ring, but multiple positions can be susceptible to bromination.

Underlying Causes & Mechanistic Insight:

  • Competing Reaction Sites: The C3 position of the pyrrole ring is the most electron-rich and kinetically favored site for electrophilic attack. However, substitution at C6 on the pyridine ring is also possible, and over-bromination can lead to di- or tri-brominated species.

  • Reaction Conditions: The choice of brominating agent and solvent system is critical. Aggressive reagents like liquid bromine can lead to a loss of selectivity and degradation of the starting material. N-Bromosuccinimide (NBS) is generally preferred for its milder nature.

Troubleshooting Workflow:

digraph "Bromination_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield / Impurity in Bromination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagent [label="1. Verify Reagent Purity\nIs your NBS fresh? Has it been recrystallized?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="2. Analyze Reaction Conditions\nTemperature? Solvent? Stoichiometry?", fillcolor="#FBBC05", fontcolor="#202124"]; Low_Temp [label="Solution A: Lower Temperature\nRun at 0°C to -10°C to improve selectivity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent_Change [label="Solution B: Change Solvent\nAcetonitrile (MeCN) or Dichloromethane (DCM) are common choices. Avoid protic solvents.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stoich_Control [label="Solution C: Control Stoichiometry\nUse 1.05-1.1 equivalents of NBS. Add portion-wise.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Improved yield of 6-bromo isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reagent; Check_Reagent -> Check_Conditions [label="Reagent OK"]; Check_Conditions -> Low_Temp; Check_Conditions -> Solvent_Change; Check_Conditions -> Stoich_Control; Low_Temp -> Result; Solvent_Change -> Result; Stoich_Control -> Result; }

Figure 2: Decision workflow for troubleshooting the bromination step.

Recommended Protocol for Optimized Bromination:

  • Dissolve 7-methyl-4-azaindole (1.0 eq) in anhydrous acetonitrile (MeCN) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purify by column chromatography on silica gel.

Step 5: Nitration of 6-Bromo-7-methyl-4-azaindole

Question 2: The nitration of my bromo-azaindole intermediate is giving me a very poor yield, and my mass spec indicates the presence of oxidized or degraded material. How can I fix this?

Answer:

Nitration of electron-rich heterocycles like azaindoles is notoriously challenging. The strongly acidic and oxidizing conditions required for nitration can easily lead to decomposition of the starting material or the formation of unwanted byproducts.

Underlying Causes & Mechanistic Insight:

  • Acid Sensitivity: The pyrrole ring is susceptible to polymerization and degradation under strongly acidic conditions.

  • Oxidation: Nitric acid is a powerful oxidizing agent and can lead to the formation of N-oxides or other oxidized species, which complicates purification and reduces the yield of the desired product.

  • Regioselectivity: The goal is to nitrate at the C3 position. While this is the most activated site, other positions can also react under harsh conditions.

Recommended Protocol for Controlled Nitration:

A milder nitrating agent is required to avoid degradation. Using potassium nitrate (KNO₃) in concentrated sulfuric acid at a controlled temperature is a widely accepted method for nitrating sensitive substrates.

  • Cool concentrated sulfuric acid (H₂SO₄) to -5°C to 0°C in a flask equipped with a magnetic stirrer and a thermometer.

  • Slowly add 6-bromo-7-methyl-4-azaindole (1.0 eq) to the cold acid, ensuring the temperature remains below 5°C.

  • Once the starting material is fully dissolved, add potassium nitrate (KNO₃) (1.1 eq) portion-wise, maintaining the low temperature.

  • Stir the mixture at 0°C for 1-3 hours, carefully monitoring the reaction progress by LC-MS.

  • Upon completion, very slowly pour the reaction mixture onto crushed ice. This is a highly exothermic step and must be done with extreme caution.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Parameter Problematic Condition Optimized Condition Rationale
Nitrating Agent Concentrated HNO₃KNO₃ in H₂SO₄Milder, reduces oxidative side reactions.
Temperature Room Temperature or >10°C-5°C to 0°CMinimizes degradation of the acid-sensitive azaindole core.
Stoichiometry Large excess of nitrate1.1 equivalentsPrevents over-nitration and byproduct formation.
Quenching Quenching with waterPouring onto ice slowlyBetter temperature control during the highly exothermic quench.

Table 1: Comparison of problematic vs. optimized nitration conditions.

Step 6: Reduction of the Nitro Group

Question 3: My final reduction step to get the 3-amino product is incomplete, and I'm struggling to separate the product from the starting nitro-compound. What's the best way to achieve a clean and complete reduction?

Answer:

Incomplete reduction is a frequent issue, often stemming from catalyst deactivation or insufficient reagent. The polarity of the starting material and the product can be very similar, making chromatographic separation challenging.

Underlying Causes & Mechanistic Insight:

  • Catalyst Poisoning: Heterocyclic compounds, especially those containing sulfur or certain nitrogen functionalities, can poison palladium catalysts (in the case of catalytic hydrogenation), reducing their efficacy.

  • Reagent Stoichiometry: Metal-acid reductions (like Fe/NH₄Cl or SnCl₂/HCl) require a sufficient excess of the metal to drive the reaction to completion.

  • Product Lability: The resulting amino-azaindole can be sensitive to air oxidation, so working under an inert atmosphere is beneficial.

Recommended Protocols for Reduction:

Two reliable methods are presented below. Method A is often cleaner, while Method B is cheaper and can be effective for stubborn reductions.

Method A: Catalytic Hydrogenation

  • In a flask suitable for hydrogenation, dissolve the 6-bromo-7-methyl-3-nitro-4-azaindole (1.0 eq) in a solvent like Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc).

  • Add 5-10 mol% of Palladium on Carbon (Pd/C, 10% w/w).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr shaker).

  • Stir vigorously at room temperature for 4-16 hours. Monitor by TLC/LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst can be pyrophoric and should be quenched with water before disposal.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Method B: Iron in Ammonium Chloride

  • In a round-bottom flask, create a slurry of iron powder (Fe, 5-10 eq) and ammonium chloride (NH₄Cl, 4-8 eq) in a mixture of Ethanol and water (e.g., 4:1 ratio).

  • Heat the mixture to reflux (around 80-90°C).

  • Add a solution of the 6-bromo-7-methyl-3-nitro-4-azaindole (1.0 eq) in Ethanol dropwise to the refluxing slurry.

  • Maintain reflux for 2-4 hours, monitoring for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and filter through Celite® to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol, and then extract the aqueous residue with Ethyl Acetate or DCM.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the product.

If separation remains difficult, consider derivatizing the product's amino group (e.g., as a Boc-carbamate) to significantly alter its polarity for easier purification, followed by a deprotection step.

References

  • General Azaindole Synthesis and Reactivity: "Azaindoles: A decade of progress in synthetic methodologies," Chemical Society Reviews, Royal Society of Chemistry. [Link]

  • Bartoli Indole Synthesis: "The Bartoli Indole Synthesis," Organic Reactions, Wiley. [Link]

  • Bromination of Heterocycles: "Regioselective Bromination of Electron-Rich Heterocycles: A Review," Molecules, MDPI. [Link]

  • Reduction of Aromatic Nitro Groups: "Reduction of aromatic nitro compounds with metals," Comprehensive Organic Synthesis, Elsevier. [Link]

Optimization

Technical Support Center: 4-Azaindole Hydrochloride Solubility Optimization

Subject: Overcoming Solubility & Stability Failures in 4-Azaindole HCl Salts Ticket Type: Advanced Troubleshooting & Formulation Guide Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1] Introduction: The "D...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Solubility & Stability Failures in 4-Azaindole HCl Salts Ticket Type: Advanced Troubleshooting & Formulation Guide Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The "Default Salt" Trap

You are likely reading this because your 4-azaindole lead compound—converted to a hydrochloride (HCl) salt to improve solubility—is behaving paradoxically. It may be precipitating in simulated gastric fluid (SGF), turning into a gummy residue in water, or showing poor oral bioavailability despite being a "soluble salt."

The Core Problem: 4-Azaindoles are weak bases (pKa ~4.6–4.9).[1] While HCl is the industry standard counterion, it is often chemically mismatched for bases with pKa < 5.0.

This guide addresses the two primary failure modes:

  • The Common Ion Effect: Suppression of solubility in the stomach due to high chloride concentration.

  • Salt Disproportionation: Conversion back to the insoluble free base at surfaces or in diffusion layers.

Module 1: Diagnostics – Why is it Crashing?

Before changing the formulation, you must identify the mechanism of failure. Use this decision matrix to diagnose the issue.

Visualizing the Failure Mode

SolubilityFailure Start Symptom: Precipitation or Low Solubility CheckMedia Check Dissolution Media Start->CheckMedia Gastric Media: 0.1N HCl (pH 1.2) CheckMedia->Gastric Water Media: Water / Buffer (pH > 3) CheckMedia->Water Test1 Test: Measure solubility in 0.1N HCl vs. 0.1N H3PO4 Gastric->Test1 Test2 Test: Measure pH of slurry. Is pH_slurry > pH_max? Water->Test2 CommonIon Diagnosis: Common Ion Effect High [Cl-] suppresses solubility Disprop Diagnosis: Disproportionation pH > pHmax Test1->CommonIon HCl solubility << H3PO4 solubility Test2->Disprop Yes

Figure 1: Diagnostic decision tree for identifying the root cause of solubility loss.[1]

Module 2: The Mechanics of Failure

The Common Ion Effect (Gastric Crash)

In the stomach, the chloride ion concentration (


) is approximately 0.1 M. For an HCl salt, the solubility product (

) is defined as:

[1]

If you add your drug (as


) to a solution already rich in 

(like the stomach), Le Chatelier’s principle dictates that

(the soluble drug) must decrease to maintain the constant

.
  • Result: Your "soluble" salt precipitates as the solid salt form in the stomach, limiting absorption.

Disproportionation (pH_max violation)

For weak bases like 4-azaindole, the


  (the pH at which the solubility of the free base equals the solubility of the salt) is often dangerously low.
  • If the local pH (at the dissolving crystal surface) >

    
    , the salt effectively "strips" a proton, reverting to the insoluble free base.
    
  • The Danger Zone: For 4-azaindoles,

    
     is often between 2.0 and 3.[1]0. Standard intestinal fluid (pH 6.[1]5) guarantees precipitation.[1]
    

Module 3: Experimental Protocols

Protocol A: Determination of pH_max

Use this to determine if your salt is thermodynamically stable in your target vehicle.

Materials:

  • 4-Azaindole HCl salt (solid)[1][2]

  • 0.1 N NaOH[1]

  • pH Meter[1]

  • Vials

Step-by-Step:

  • Supersaturation: Create a slurry of the HCl salt in distilled water. Ensure excess solid is present.[1]

  • Agitation: Stir at 25°C for 24 hours.

  • Measurement: Measure the pH of the supernatant.

    • Note: As the salt dissolves, it releases protons (hydrolysis), lowering the pH. The pH will stabilize at the point where the free base begins to precipitate.

  • Calculation: The stabilized pH is your

    
     .
    
    • Interpretation: If your formulation pH >

      
      , your salt is unstable and will convert to the free base.
      
Protocol B: The "Golden Standard" Co-solvent Screen

If you must keep the HCl salt, use this screen to find a vehicle that suppresses disproportionation.

Vehicle ComponentConcentration RangeFunctionMechanism
Captisol® (SBE-β-CD) 10% - 30% w/vComplexing AgentEncapsulates the hydrophobic azaindole core, shielding it from water.[1]
PEG 400 10% - 40% v/vCo-solventLowers the dielectric constant of water, increasing free base solubility.
Citric Acid 10 - 50 mMAcidifierMaintains micro-environmental pH <

.[1]
TPGS 1% - 5% w/vSurfactantPrevents aggregation of precipitated free base particles.[1]

Module 4: Advanced Solutions (The "Fix")

If the HCl salt is failing due to the physics described above, you have two paths: Formulation Engineering or Crystal Engineering .

Path 1: Amorphous Solid Dispersion (ASD)

Abandon the crystalline lattice entirely. Dispersing the 4-azaindole in a polymer matrix prevents the crystal packing forces that cause insolubility.

  • Recommended Polymers: HPMCAS-L (acidic polymer protects the base) or PVP-VA64.[1]

  • Method: Spray drying (DCM/Methanol 1:[1]1) or Hot Melt Extrusion.[1]

Path 2: Salt Switching (The Sulfonate Strategy)

Switch from HCl to a Sulfonic Acid salt (Mesylate, Tosylate, or Isethionate).

Why this works:

  • Lower Melting Point: Sulfonates are large, bulky counterions.[1] They disrupt the efficient crystal packing of the planar azaindole, lowering lattice energy (

    
    ) and increasing solubility.
    
  • No Common Ion Effect: There is no high concentration of mesylate ions in the stomach.

  • Lipophilicity: Organic counterions can sometimes improve permeability of the ion-pair.

Salt Selection Logic Flow

SaltSelection Input 4-Azaindole Base pKaCheck pKa < 5.0? Input->pKaCheck HCl HCl Salt pKaCheck->HCl No (pKa > 6) Mesylate Mesylate/Tosylate pKaCheck->Mesylate Yes (Weak Base) FreeBase Free Base + ASD pKaCheck->FreeBase Yes (if Melting Pt > 200°C)

Figure 2: Strategic selection of counterions based on pKa and melting point.

Frequently Asked Questions (FAQ)

Q: My salt dissolves in DMSO but precipitates immediately when added to media. Why? A: This is the "Crash-out" effect. DMSO is a powerful solvent. When you dilute into aqueous media, the solvent power drops logarithmically. If the final concentration exceeds the aqueous solubility of the free base (because the pH of the media >


), it precipitates.
  • Fix: Pre-dissolve in a mix of PEG400/Water (e.g., 50:50) rather than pure DMSO to lower the shock, or use a Cyclodextrin solution.

Q: Can I use Magnesium Stearate as a lubricant in my tablet? A: Avoid it. Magnesium stearate is alkaline and can induce surface disproportionation of weak base HCl salts. The basic MgO impurities react with the HCl salt, liberating the free base and forming MgCl2 (which is hygroscopic and accelerates degradation).

  • Fix: Use Sodium Stearyl Fumarate (SSF) or Stearic Acid instead.[1]

Q: Why does the DSC of my HCl salt show multiple endotherms? A: 4-Azaindole HCl salts are notorious for forming hydrates or polymorphic forms. The extra peaks likely represent the dehydration of a channel hydrate or a phase transition.

  • Action: Run TGA (Thermogravimetric Analysis) to confirm solvent/water loss.[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Context: Foundational text on why HCl salts fail for weak bases due to constraints.
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

    • Context: The authoritative guide on counterion selection (Mesyl
  • Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes. Chemical Research in Toxicology. Link[1]

    • Context: Specifically discusses the azaindole scaffold and structural modific
  • Ojala, K., et al. (2021).[1][3] Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation. International Journal of Pharmaceutics. Link

    • Context: Detailed mechanism of excipient-induced disproportionation (Magnesium Stearate warning).[1]

Sources

Troubleshooting

Technical Support Center: Synthesis of Polysubstituted 4-Azaindoles

A-Side Reactions and Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals. Welcome to the Technical Support Center for the synthesis of polysubstituted 4-azaindoles.

Author: BenchChem Technical Support Team. Date: February 2026

A-Side Reactions and Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center for the synthesis of polysubstituted 4-azaindoles. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of 4-azaindole synthesis. This resource is structured to address specific challenges you may encounter in your laboratory, with a focus on understanding and mitigating common side reactions.

I. General Troubleshooting and FAQs

This section addresses overarching issues that can arise during the synthesis of 4-azaindoles, regardless of the specific synthetic route employed.

Question 1: My 4-azaindole synthesis is resulting in a low yield or failing completely. What are the general factors I should investigate?

The synthesis of 4-azaindoles can be more challenging than that of their indole counterparts due to the electron-deficient nature of the pyridine ring. This inherent electronic property can impede key reaction steps. Here are the primary factors to consider:

  • Purity of Starting Materials: Impurities in your starting materials, such as the pyridylhydrazine or the carbonyl compound, can introduce unwanted side reactions. It is crucial to use highly pure reagents. Consider recrystallization or distillation of your starting materials if their purity is questionable.[1][2]

  • Anhydrous Reaction Conditions: The presence of water can be detrimental to many of the reactions involved in 4-azaindole synthesis, particularly those employing strong acids or organometallic reagents. Ensure you are using anhydrous solvents and reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction Temperature and Time: Suboptimal temperature and reaction time can lead to incomplete reactions or the formation of degradation products. Systematically optimizing these parameters is crucial for maximizing your yield.

  • Choice of Synthetic Route: Not all synthetic methods are suitable for every desired substitution pattern. If you are consistently obtaining low yields, it may be necessary to explore alternative synthetic strategies.[1]

Question 2: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

Tar formation is a common issue in many organic syntheses, including that of 4-azaindoles, and is often indicative of product or starting material decomposition.

  • Cause: Excessively harsh reaction conditions, such as high temperatures and the use of highly concentrated strong acids, can lead to the degradation of the starting materials and the desired 4-azaindole product.[1]

  • Solution:

    • Milder Reaction Conditions: Employ the mildest effective acid catalyst and the lowest possible reaction temperature.

    • Solvent Choice: Using a higher boiling point solvent can allow for more precise temperature control.

    • Gradual Addition of Reagents: In some cases, the slow addition of a reactive reagent can help to control the reaction exotherm and minimize decomposition.

II. Method-Specific Troubleshooting Guides

This section provides detailed troubleshooting advice for common synthetic routes used to prepare polysubstituted 4-azaindoles.

A. Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole core. However, its application to 4-azaindoles presents unique challenges.

Question 3: Why is the Fischer indole synthesis of 4-azaindoles more difficult than for standard indoles?

The primary challenge lies in the electron-withdrawing nature of the nitrogen atom at the 4-position of the pyridine ring. This makes the pyridylhydrazine less nucleophilic, which in turn hinders the key[3][3]-sigmatropic rearrangement step of the Fischer indole synthesis.[1] This often leads to lower yields or even complete reaction failure under standard conditions.

Question 4: I am getting a mixture of regioisomers when using an unsymmetrical ketone in the Fischer synthesis of a 4-azaindole. How can I control the regioselectivity?

The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric 4-azaindole products.[1]

  • Mechanism of Regioisomer Formation:

Caption: Formation of regioisomers from an unsymmetrical ketone.

  • Troubleshooting Strategies:

    • Choice of Acid Catalyst: The strength of the acid catalyst can influence the regioselectivity. Stronger acids may favor the formation of the more thermodynamically stable, more substituted enamine.[1]

    • Steric Hindrance: Introducing steric bulk on the ketone can direct the formation of one regioisomer over the other.[1]

    • Alternative Synthetic Routes: If controlling the regioselectivity of the Fischer synthesis proves difficult, consider alternative methods that offer better regiocontrol, such as palladium-catalyzed cross-coupling reactions.

Optimized Protocol: General Guideline for Fischer Indole Synthesis of a Substituted 4-Azaindole [1]

Step 1: Formation of the Pyridylhydrazone

  • In a round-bottom flask, dissolve the substituted pyridylhydrazine (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, acetic acid).

  • Add the ketone or aldehyde (1.0-1.2 eq) to the solution.

  • If necessary, add a catalytic amount of acid (e.g., a few drops of acetic acid).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours, monitoring the reaction progress by TLC.

  • The hydrazone can be isolated by removing the solvent under reduced pressure or used directly in the next step.

Step 2: Cyclization

  • To the crude or purified pyridylhydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride).

  • Heat the reaction mixture (typically between 80 °C and 180 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for the synthesis and functionalization of the 4-azaindole core, offering high efficiency and functional group tolerance.[3]

Question 5: I am observing the formation of a bis-Suzuki coupling product as a side reaction in the synthesis of a 5-azaindole. How can I avoid this?

The formation of a bis-Suzuki coupling product can occur when there are multiple reactive sites on the azaindole precursor. In the case of 5-azaindoles, this can be a significant side reaction.[4][5]

  • Proposed Cause: The pyridyl nitrogen can coordinate with the palladium catalyst, potentially altering the reactivity of the substrate and leading to undesired side reactions.

  • Solution: One effective strategy is to protect the pyridyl group as an N-oxide. This modification alters the electronic properties of the substrate and can prevent the formation of the bis-Suzuki coupling product.[4][5]

Caption: Mitigation of bis-Suzuki side product formation.

Question 6: What are the key considerations for a successful palladium-catalyzed cascade C-N cross-coupling/Heck reaction for 4-azaindole synthesis?

This one-pot method is highly efficient for constructing the 4-azaindole core and introducing a substituent at the 2-position.[3][6][7]

  • Catalyst System: The choice of palladium precursor and ligand is critical. A common and effective system is Pd₂(dba)₃ with a bulky electron-rich phosphine ligand such as XPhos.[6][7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to facilitate both the C-N coupling and the Heck reaction.

  • Solvent: Anhydrous, high-boiling point solvents such as dioxane or toluene are generally used.

Optimized Protocol: Suzuki Coupling on a Halogenated 4-Azaindole [3]

  • In a round-bottom flask, dissolve the halogenated 4-azaindole (1.0 mmol) and the boronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Add potassium carbonate (3.0 mmol) to the solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

C. Bartoli Indole Synthesis

The Bartoli synthesis provides a valuable route to 4- and 6-azaindoles from nitropyridine precursors.[8][9]

Question 7: What are the key factors for a successful Bartoli synthesis of 4-azaindoles?

  • Stoichiometry of Grignard Reagent: The reaction typically requires at least three equivalents of the vinyl Grignard reagent.[8][9]

  • Ortho-Substituent: The presence of a substituent, particularly a bulky one, ortho to the nitro group generally leads to higher yields as it facilitates the key[3][3]-sigmatropic rearrangement.[9]

  • Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C to -20 °C).

Table 1: Representative Yields for Bartoli Synthesis of 4- and 6-Azaindoles [8]

Starting NitropyridineProductYield (%)
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35
4-Chloro-3-nitropyridine5-Chloro-4-azaindole35
2-Chloro-5-nitro-4-methylpyridine7-Chloro-6-methyl-4-azaindole50

III. Side Reactions in Functionalization of the 4-Azaindole Core

This section focuses on side reactions that can occur when modifying a pre-formed 4-azaindole scaffold.

Question 8: I am attempting to halogenate my 4-azaindole and am observing over-halogenation or a mixture of products. How can I achieve selective halogenation?

Electrophilic halogenation of 4-azaindoles can be challenging to control due to the activated nature of the pyrrole ring.

  • Regioselectivity: Electrophilic attack typically occurs at the C3 position of the pyrrole ring.[10]

  • Over-halogenation: The use of strong halogenating agents can lead to the introduction of multiple halogen atoms.

  • Troubleshooting Strategies:

    • Milder Halogenating Agents: Consider using milder reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in place of elemental halogens.

    • Enzymatic Halogenation: Biocatalytic methods using halogenase enzymes can offer excellent regioselectivity and avoid the use of harsh reagents.[11]

    • Control of Stoichiometry: Careful control of the stoichiometry of the halogenating agent is crucial to minimize over-halogenation.

Question 9: I am trying to perform a reaction on the pyridine ring of my 4-azaindole, but I am getting N-oxidation as a side product. How can I prevent this?

The nitrogen atom of the pyridine ring can be susceptible to oxidation, especially when using certain oxidizing agents or under specific reaction conditions.

  • Cause: The lone pair of electrons on the pyridine nitrogen can be oxidized to form an N-oxide.

  • Prevention:

    • Choice of Reagents: Avoid using strong oxidizing agents if N-oxidation is a concern.

    • Protecting Groups: In some cases, it may be necessary to protect the pyridine nitrogen before carrying out other transformations. However, N-oxidation can also be a deliberate step to activate the pyridine ring for subsequent functionalization.[12]

IV. References

  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. (URL: [Link])

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC. (URL: [Link])

  • Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. (URL: [Link])

  • Inman, M., Carbone, A., & Moody, C. J. (2012). Two-Step Route to Indoles and Analogues from Haloarenes: A Variation on the Fischer Indole Synthesis. The Journal of Organic Chemistry, 77(3), 1217–1232. (URL: [Link])

  • Azaindole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic letters, 11(22), 5142–5145. (URL: [Link])

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (URL: [Link])

  • Synthesis of 4-, 5-, and 6-azaindoles via one-pot palladium-catalyzed... - ResearchGate. (URL: [Link])

  • A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. (URL: [Link])

  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC. (URL: [Link])

  • Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C–C and C–N coupling. (URL: [Link])

  • de Oliveira, P. G., de Souza, M. V. N., & da Silva, F. de C. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic letters, 18(13), 3206–3209. (URL: [Link])

  • Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (URL: [Link])

  • Bartoli indole synthesis - Wikipedia. (URL: [Link])

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - UNL. (URL: [Link])

  • de Oliveira, P. G., de Souza, M. V. N., & da Silva, F. de C. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3206-3209. (URL: [Link])

  • Preparation method for 4-substituted-7-azaindole - Google Patents. (URL: )

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed. (URL: [Link])

  • A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF - ResearchGate. (URL: [Link])

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. (URL: [Link])

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (URL: [Link])

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC. (URL: [Link])

Sources

Optimization

optimization of reaction conditions for 4-azaindole functionalization

Technical Support Center: 4-Azaindole Functionalization Status: Online Ticket ID: 4-AZA-OPT-2026 Subject: Optimization of Reaction Conditions for 4-Azaindole Scaffolds Assigned Specialist: Senior Application Scientist, P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Azaindole Functionalization

Status: Online Ticket ID: 4-AZA-OPT-2026 Subject: Optimization of Reaction Conditions for 4-Azaindole Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "4-Azaindole Paradox"

Welcome to the 4-Azaindole Optimization Hub. If you are here, you likely encountered a failed reaction that works perfectly on standard indoles.

The Core Challenge: 4-Azaindole is electronically distinct from indole due to the pyridine nitrogen at position 4 (N4).

  • Electron Deficiency: The N4 atom is electron-withdrawing, significantly reducing the nucleophilicity of C3 compared to indole.

  • Catalyst Poisoning: The N4 lone pair is a potent ligand for transition metals (Pd, Rh, Ir), often shutting down catalytic cycles by displacing labile ligands.

  • Acidity: The N1-H is more acidic (pKa ~13.2) than indole (pKa ~16.2), making N1-alkylation a competitive side reaction during C-functionalization.

This guide provides self-validating protocols to overcome these specific electronic hurdles.

Diagnostic Workflow

Before selecting a protocol, identify your target regioselectivity. The presence of N4 radically alters the rules of engagement compared to 7-azaindole or indole.

G Start Target Position on 4-Azaindole Decision Which position? Start->Decision C3 C3 Position (Nucleophilic) Decision->C3 Standard Functionalization C2 C2 Position (C-H Activation) Decision->C2 Direct Arylation C5 C5 Position (Electrophilic/Radical) Decision->C5 Late-Stage Modification Action_C3 Protocol A: Lewis Acid Promoted SEAr (Requires N1-Protection) C3->Action_C3 Action_C2 Protocol B: N-Oxide Directed Pd-Catalysis C2->Action_C2 Action_C5 Protocol C: Minisci Radical Alkylation C5->Action_C5

Figure 1: Decision tree for selecting the correct functionalization strategy based on electronic activation requirements.

Troubleshooting Modules & Protocols

Module A: C3-Functionalization (Halogenation & Alkylation)

Issue: "I tried standard NBS bromination, but conversion is <30%, or I get N1-bromo species."

Technical Insight: The N4 nitrogen exerts a strong inductive effect (-I), deactivating the C3 position toward Electrophilic Aromatic Substitution (SEAr). Standard indole conditions (DMF, RT) are often insufficient.

Optimization Strategy:

  • Mask N1: You must protect N1 (SEM, Boc, or Tosyl) to prevent N-halogenation and increase the electron density of the pyrrole ring.

  • Lewis Acid Activation: Unlike indole, 4-azaindole often requires Lewis acid assistance to activate the electrophile.

Validated Protocol: C3-Iodination

  • Substrate: 1-(phenylsulfonyl)-4-azaindole

  • Reagents: N-Iodosuccinimide (NIS) (1.2 equiv), AlCl3 (0.2 equiv) or BF3·OEt2 (0.2 equiv).

  • Solvent: DCM or DCE (Avoid DMF if using strong Lewis Acids).

  • Conditions: 0°C to RT, 4 hours.

  • Workup: Quench with sat. Na2S2O3.

Data: Solvent & Additive Effects

Conditions Conversion (LCMS) Yield Notes
NIS, DMF, RT 35% 28% Sluggish reaction.
NIS, DCM, RT 15% 10% Solubility issues.

| NIS, AlCl3 (20 mol%), DCM | >98% | 92% | AlCl3 activates NIS. |

Module B: C-H Activation (C2-Arylation)

Issue: "My Palladium catalyst dies immediately. I see black Pd precipitation."

Technical Insight: The N4 nitrogen coordinates to Pd(II), forming a stable, non-reactive complex (catalyst poisoning). Furthermore, C2-H acidity is lower than in oxazoles/thiazoles, requiring higher temperatures that degrade the catalyst.

Optimization Strategy: The N-Oxide Bypass Oxidizing N4 to the N-oxide (N+-O-) serves two purposes:

  • Prevents Poisoning: The N-oxide is less coordinating to soft metals like Pd.

  • Increases Acidity: The N-oxide increases the acidity of the adjacent C5 and C3 positions, but for C2-arylation, it allows the use of standard directing groups without interference.

Validated Protocol: C2-Arylation via N-Oxide

  • Step 1 (Oxidation): Treat 4-azaindole with m-CPBA (1.2 equiv) in DCM (RT, 2h) to generate 4-azaindole-N-oxide.

  • Step 2 (C-H Activation):

    • Catalyst: Pd(OAc)2 (5-10 mol%).

    • Ligand: P(t-Bu)3 or XPhos (Electron-rich ligands are crucial).

    • Base: K2CO3 or Cs2CO3.

    • Coupling Partner: Aryl Bromide (1.5 equiv).[1]

    • Solvent: Toluene/Dioxane (110°C).

  • Step 3 (Reduction): PCl3 or Zn/NH4Cl to restore the pyridine ring.

Note: Direct C2-arylation of the parent 4-azaindole is possible but requires high catalyst loading (Pd/Cu co-catalysis) and specific directing groups on N1.

Module C: Minisci Reaction (C5-Alkylation)

Issue: "I want to alkylate the pyridine ring, but I'm getting a mixture of isomers or no reaction."

Technical Insight: The Minisci reaction involves the attack of a nucleophilic alkyl radical on a protonated (electron-deficient) heteroaromatic base.

  • Regioselectivity: In 4-azaindole, protonation occurs at N4. The most electron-deficient positions are C5 (alpha to N4) and C7 (gamma to N4). C5 is generally favored due to proximity and electronic activation, provided C3a is blocked (which it is, by the ring fusion).

Validated Protocol: C5-Alkylation

  • Reagents: Alkyl carboxylic acid (Radical precursor), AgNO3 (0.2 equiv), (NH4)2S2O8 (1.5 equiv).

  • Acid: TFA (1.0 equiv) or H2SO4 (0.5 equiv) in biphasic DCM/Water.

  • Temperature: 40-60°C.

  • Mechanism: Oxidative decarboxylation generates the alkyl radical, which attacks the protonated N4-species at C5.

Minisci Acid R-COOH Radical R• Radical Acid->Radical Ag(I)/S2O8 -CO2 Intermediate Radical Cation Intermediate Radical->Intermediate + Substrate Substrate 4-Azaindole (Protonated at N4) Product C5-Alkylated 4-Azaindole Intermediate->Product -H+ (Oxidation)

Figure 2: Mechanistic flow for Minisci alkylation targeting the C5 position.

Frequently Asked Questions (FAQ)

Q: Why is N1-protection strictly necessary for C3 functionalization? A: Unlike indole, the pKa of 4-azaindole (N1-H) is significantly lower (~13.2). In the presence of even weak bases or under thermal conditions, the N1-anion forms. This anion is highly nucleophilic at N1, leading to N-alkylation or N-acylation rather than C3 reaction. Protection (Boc/SEM) removes this pathway.

Q: Can I use Suzuki coupling directly on 3-halo-4-azaindole? A: Yes, but with caveats. If N1 is unprotected, the base (carbonate/phosphate) will deprotonate N1, and the resulting anion can poison the Pd catalyst. Recommendation: Use N1-protected substrates (e.g., N-Boc-3-iodo-4-azaindole) or use a precatalyst system like Pd(dppf)Cl2·DCM which is more robust against poisoning.

Q: How do I remove the N-oxide after the C-H activation step? A: The mildest method compatible with sensitive functional groups is Zn powder (5 equiv) + NH4Cl (sat. aq) in MeOH/THF at RT. For more robust substrates, PCl3 (2 equiv) in DCM is instantaneous but generates acidic byproducts.

References

  • Regioselective Functionalization Reviews

    • Title: "Recent Advances in the Functionaliz
    • Source:Molecules (2019)[1]

    • Context: Comprehensive review of N1 vs C3 selectivity and metal-c
    • URL:[Link]

  • C-H Activation & N-Oxide Strategy

    • Title: "Palladium-Catalyzed Regioselective C-H Arylation of 4-Azaindazole at C3, C5 and C7 Positions" (Analogous reactivity for 4-azaindole N-oxide activ
    • Source:Advanced Synthesis & C
    • Context: Demonstrates the N-oxide directing group strategy to overcome c
    • URL:[Link]

  • Minisci Reaction Protocols

    • Title: "Recent Advances in Minisci-Type Reactions"
    • Source:Chem. Sci.[2] (2020)[3]

    • Context: Detailed mechanisms on radical alkylation of electron-deficient heterocycles (pyridines/azaindoles).
    • URL:[Link]

  • C3-Iodination Methodology

    • Title: "A Convenient Iodination of Indoles and Deriv
    • Source:Tetrahedron Letters
    • Context: Protocols for using NIS and Lewis acids for deactiv
    • URL:[Link]

Sources

Troubleshooting

troubleshooting guide for kinase assays with amino-azaindole compounds

Technical Support Center: Kinase Assays with Amino-Azaindoles Introduction: The Amino-Azaindole Scaffold Welcome to the technical resource center for the Amino-Azaindole class of kinase inhibitors. This scaffold (specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kinase Assays with Amino-Azaindoles

Introduction: The Amino-Azaindole Scaffold

Welcome to the technical resource center for the Amino-Azaindole class of kinase inhibitors. This scaffold (specifically 7-azaindole and its amino-derivatives) is a "privileged structure" in drug discovery, famously utilized in FDA-approved drugs like Vemurafenib (PLX4032) and Pexidartinib (PLX3397).

While these compounds are potent adenine mimics, their planar, electron-rich nature introduces specific assay artifacts. This guide addresses the three most common failure modes: Colloidal Aggregation , Fluorescence Interference , and Solubility-Driven Potency Shifts .

Part 1: The Troubleshooting Workflow

Before altering your assay conditions, diagnose the root cause of your data irregularity using this logic flow.

TroubleshootingWorkflow Start Issue: Inconsistent IC50 or High Background CheckSolubility Step 1: Check Solubility (Is the compound precipitating?) Start->CheckSolubility Decision1 Visible Precipitate? CheckSolubility->Decision1 CheckOptical Step 2: Check Optical Interference (Is the compound fluorescent?) Decision2 Signal > Control? CheckOptical->Decision2 CheckAgg Step 3: Check Aggregation (Is it a 'sticky' colloid?) Decision3 Hill Slope > 2.0? CheckAgg->Decision3 Decision1->CheckOptical No SolProtocol Action: Optimize DMSO/Buffer (See Section 2) Decision1->SolProtocol Yes Decision2->CheckAgg No OptProtocol Action: Switch to TR-FRET/Red-Shift (See Section 3) Decision2->OptProtocol Yes ValidHit Valid Binder: Proceed to kinetic profiling Decision3->ValidHit No AggProtocol Action: Add 0.01% Triton X-100 (See Section 4) Decision3->AggProtocol Yes

Figure 1: Diagnostic logic for triaging aberrant kinase assay data. Follow the path to identify if the issue is physical (solubility), optical (fluorescence), or promiscuous (aggregation).

Part 2: Solubility & Compound Handling

The Issue: Amino-azaindoles are flat, aromatic systems that stack efficiently (π-π stacking). While the amino group aids H-bonding, the scaffold often suffers from poor aqueous solubility, leading to "crash-out" precipitation upon dilution from DMSO into aqueous buffer.

Q: Why does my compound precipitate immediately upon addition to the reaction mix? A: You likely exceeded the thermodynamic solubility limit or created a "shock" precipitation event.

  • Causality: Adding 100% DMSO stock directly to a low-detergent buffer causes a rapid polarity shift. The hydrophobic azaindole rings aggregate before they can disperse.

  • Solution: Use an intermediate dilution step (e.g., 10% DMSO in buffer) before the final addition, or increase the carrier protein (BSA) concentration to sequester monomers.

Protocol: The "Shock" Solubility Test

  • Prepare your compound at 100x final concentration in 100% DMSO.

  • Prepare Assay Buffer (with and without BSA).

  • Pipette 1 µL of compound into 99 µL of buffer in a clear-bottom plate.

  • Measure: Read Absorbance at 600nm (turbidity) immediately and after 60 minutes.

  • Criteria: An OD600 > 0.05 above background indicates precipitation.

Table 1: Solubility Optimization Matrix

ParameterStandard ConditionOptimization for AzaindolesReason
DMSO Final % 1%2% - 5% (if enzyme tolerates)Increases solubility of aromatic scaffolds.
Detergent 0.003% Brij-350.01% Triton X-100 or Tween-20Prevents colloidal aggregation (PAINS).
Carrier Protein None0.1 mg/mL BSA or γ-GlobulinActs as a "sink" to prevent precipitation.
Plate Type PolystyreneNon-Binding Surface (NBS)Prevents hydrophobic adsorption to plastic.

Part 3: Optical Interference (Autofluorescence)

The Issue: Many azaindole derivatives are intrinsically fluorescent in the blue/green spectrum (excitation 300-400nm, emission 400-500nm). This overlaps with common assay readouts like Coumarin or Fluorescein (FITC).

Q: Why do I see "negative inhibition" (signal higher than DMSO control) in my Fluorescence Polarization (FP) assay? A: Your compound is fluorescing at the same wavelength as the tracer.

  • Causality: The instrument detects the compound's emitted light + the tracer's light, artificially inflating the signal. In FP, this destroys the polarization calculation.

  • Solution: Switch to a Time-Resolved FRET (TR-FRET) or a Red-Shifted assay.

Protocol: Autofluorescence Check

  • Setup: Prepare a mock reaction containing only buffer and the test compound (no enzyme, no tracer/antibody).

  • Read: Measure fluorescence intensity at the assay's excitation/emission wavelengths (e.g., Ex 485 / Em 535).

  • Analysis: If the signal is >20% of the specific assay signal (tracer alone), you have interference.

Recommended Alternative: Use Lanthanide-based TR-FRET (Europium or Terbium). The long fluorescence lifetime of the lanthanide allows you to introduce a delay (e.g., 50 µs) before reading. The short-lived autofluorescence of the azaindole decays during this delay, leaving only the specific assay signal.

Part 4: Specificity & Binding Mode (Mechanism)

The Issue: Azaindoles are ATP-competitive inhibitors.[1][2][3][4] They bind to the "hinge" region of the kinase.[1][2][5][6] Understanding this mode is critical when analyzing potency shifts relative to ATP concentration.

Q: Why does the IC50 of my amino-azaindole increase linearly with ATP concentration? A: This confirms the compound is an ATP-competitive inhibitor.

  • Mechanism: The 7-azaindole core mimics the adenine ring of ATP. The N1 (pyrrole) acts as a Hydrogen Bond Donor, and N7 (pyridine) acts as a Hydrogen Bond Acceptor.

HingeBinding cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Inhibitor BackboneNH Backbone NH (Donor) N7 N7 (Pyridine) (Acceptor) BackboneNH->N7 H-Bond BackboneCO Backbone C=O (Acceptor) N1 N1 (Pyrrole) (Donor) N1->BackboneCO H-Bond

Figure 2: The canonical "Hinge Binding" mode of 7-azaindole. The scaffold forms a bidentate hydrogen bond network with the kinase backbone, mimicking ATP's adenine ring.

Q: My compound shows a steep Hill Slope (> 2.0). Is this cooperativity? A: Unlikely. In early discovery, a Hill Slope > 2.0 usually indicates Colloidal Aggregation (PAINS), not cooperativity.

  • Validation: Re-run the IC50 curve in the presence of 0.01% Triton X-100 . If the IC50 shifts significantly (potency drops) or the Hill Slope normalizes to 1.0, the compound was acting as a non-specific aggregator.

References

  • Sawa, M., et al. (2018).[2] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[2][4][7] Chemical and Pharmaceutical Bulletin. Link

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link

  • Baell, J.B. & Holloway, G.A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

  • Simeonov, A., et al. (2008). "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry. Link

  • Boley, A., et al. (2014). "Assay Interference by Aggregation." Assay Guidance Manual. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: SAR Profiling of 3-Amino-4-Azaindoles in Kinase Drug Discovery

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-amino-4-azaindoles (3-amino-1H-pyrrolo[3,2-b]pyridines), a scaffold emerging as a potent bioisostere to the traditional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-amino-4-azaindoles (3-amino-1H-pyrrolo[3,2-b]pyridines), a scaffold emerging as a potent bioisostere to the traditional indole and 7-azaindole moieties in kinase inhibitor design.

Executive Summary & Scaffold Analysis

The 3-amino-4-azaindole scaffold (1H-pyrrolo[3,2-b]pyridin-3-amine) represents a strategic deviation from the ubiquitous 7-azaindole class. While 7-azaindoles are celebrated for their ability to mimic the purine ring of ATP via a bidentate hinge-binding motif (N1 donor/N7 acceptor), the 4-azaindole isomer offers a distinct electronic and geometric profile that is particularly effective for kinases with non-canonical binding pockets, such as c-Met and GSK-3


 .
Scaffold Architecture & Physicochemical Properties

The placement of the pyridine nitrogen at position 4 (rather than 7) fundamentally alters the scaffold's basicity, hydrogen bond vectors, and solubility profile.

FeatureIndole (Reference)7-Azaindole (Standard)4-Azaindole (Focus)
IUPAC 1H-indole1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[3,2-b]pyridine
H-Bond Vectors N1 (Donor)N1 (Donor), N7 (Acceptor)N1 (Donor), N4 (Acceptor)
Hinge Binding MonodentateBidentate (Classic)Monodentate or "Flipped"
pKa (Conj. Acid) -2.4 (Very Low)~4.6~6.9 (More Basic)
Aq. Solubility LowModerateHigh (>25-fold vs Indole)
Metabolic Stability Low (C3 oxidation)HighHigh

Key Insight: The 4-azaindole nitrogen (N4) is highly basic compared to N7. This allows for unique electrostatic interactions with acidic residues in the kinase P-loop or solvent front, often inducing a "folded P-loop" conformation in targets like c-Met, distinct from the extended conformation stabilized by 7-azaindoles.

Comparative Performance Analysis

The following analysis compares the performance of 3-amino-4-azaindole derivatives against alternative scaffolds in validated kinase assays.

Case Study: c-Met Kinase Inhibition

In the development of c-Met inhibitors, the 4-azaindole scaffold has demonstrated superior efficacy compared to isomeric azaindoles.

Experimental Data: c-Met Inhibition (


) 
Data aggregated from comparative SAR studies (e.g., Bioorg. Med. Chem. Lett. & J. Med. Chem).[1][2][3][4][5][6][7][8][9]
Scaffold Variant

(c-Met)
Binding ModeNotes
Indole > 10

M
Non-specificPoor solubility limits efficacy.
7-Azaindole 240 nMCanonical HingeGood potency, but selectivity issues.
5-Azaindole > 1000 nMWeakUnfavorable vector for P-loop interaction.
6-Azaindole > 1000 nMWeakReduced hinge affinity.
4-Azaindole 28 nM Folded P-Loop Best-in-class potency & solubility.

Mechanism of Action: While 7-azaindoles bind to the hinge region (Met1160 in c-Met) in a planar fashion, 4-azaindoles bearing a 3-amino substituent often induce a conformational change where the activation loop folds back toward the ATP-binding pocket. The N4 nitrogen accepts a hydrogen bond from specific backbone residues (often distinct from the gatekeeper), while the 3-amino group serves as a vector to project solubilizing groups into the ribose pocket.

Diagram: Scaffold Interaction Logic

ScaffoldLogic cluster_0 Scaffold Comparison cluster_1 Biological Consequence Indole Indole (Reference) Aza7 7-Azaindole (Standard Hinge Binder) Indole->Aza7 Bioisosteric Replacement Aza4 4-Azaindole (Product Focus) Aza7->Aza4 Isomeric Tuning Binding Binding Mode (Folded P-Loop) Aza7->Binding Standard Hinge Bind Solubility Aq. Solubility (>400 µg/mL) Aza4->Solubility N4 Basicity Aza4->Binding Unique Geometry Potency Potency (c-Met) (IC50 < 30 nM) Binding->Potency Induced Fit

Caption: Logical progression from Indole to 4-Azaindole, highlighting the mechanistic shift from standard hinge binding to unique induced-fit modes that drive potency.

Structure-Activity Relationship (SAR) Deep Dive

The "3-amino" position is the critical vector for optimizing the 4-azaindole scaffold. Direct amino substitution is rare due to stability; instead, the 3-amino group acts as a linker (e.g., amides, ureas, or directly fused heterocycles).

SAR Map: 3-Amino-4-Azaindole
  • Position 1 (NH): Must remain unsubstituted to act as a Hydrogen Bond Donor (HBD) to the kinase hinge (e.g., carbonyl of Glu/Met residues). Alkylation here abolishes activity.

  • Position 2 (CH): Small lipophilic groups (Me, Cl) are tolerated but often reduce potency compared to -H. Steric bulk here clashes with the gatekeeper residue.

  • Position 3 (Amino Linker): CRITICAL VECTOR.

    • Amide Linkage (-NHCO-R): High potency.[1] The carbonyl oxygen often forms an intramolecular H-bond with the N4-H (if protonated) or interacts with the catalytic lysine.

    • Aryl/Heteroaryl Coupling: Direct coupling of pyrazoles or pyridines via the amine improves selectivity.

  • Position 4 (N): Essential for solubility and unique binding mode. Must not be oxidized (N-oxide is inactive).

  • Position 5/6: Solvent exposure region. Ideal for attaching solubilizing tails (e.g., piperazines, morpholines) to improve ADME properties without affecting binding affinity.

Diagram: SAR Optimization Pathways

SARMap cluster_C3 C3 Modifications Core 3-Amino-4-Azaindole Core Scaffold N1 N1 Position (H-Bond Donor) Core->N1 Essential for Hinge Binding C2 C2 Position (Steric Sensitivity) Core->C2 Keep Small (H or Me) C3 C3 Amino Linker (Warhead Vector) Core->C3 Primary Diversity Point N4 N4 Position (Solubility/Basicity) Core->N4 Unique Electronic Feature C5_6 C5/C6 Positions (ADME Tuning) Core->C5_6 Solvent Front Amide Amides (High Potency) C3->Amide Urea Ureas (Selectivity) C3->Urea

Caption: Strategic modification points on the 3-amino-4-azaindole scaffold. C3 is the primary driver for potency, while N4 drives physicochemical properties.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the synthesis of the core scaffold and a validation assay.

Protocol A: Synthesis of 3-Amino-4-Azaindole Derivatives

Note: Free 3-amino-4-azaindoles are prone to oxidation. They are best generated in situ or as stable amide/carbamate derivatives.

Step 1: Nitration of 4-Azaindole

  • Reagents: 4-Azaindole (1.0 eq), Fuming

    
     (1.5 eq), 
    
    
    
    (solvent).
  • Procedure: Dissolve 4-azaindole in concentrated

    
     at 0°C. Dropwise add fuming nitric acid maintaining temp < 10°C. Stir for 1h.
    
  • Workup: Pour onto crushed ice. Basify with

    
     to pH 8. Filter the yellow precipitate (3-nitro-4-azaindole).
    
  • Yield: Typically 70-85%.

Step 2: Reduction to 3-Amino-4-Azaindole (In Situ)

  • Reagents: 3-Nitro-4-azaindole,

    
     (10% wt), 
    
    
    
    gas (balloon), Methanol.
  • Procedure: Suspend nitro compound in MeOH. Add Pd/C. Stir under

    
     atmosphere for 4-6h at RT.
    
  • Critical Step: Do not isolate the free amine if possible. Immediately add the electrophile (e.g., acid chloride, isocyanate) to the reaction mixture containing the reduced amine (after filtering catalyst) to form the stable 3-amino derivative.

Protocol B: c-Met Kinase Inhibition Assay (HTRF)

Objective: Determine


 of the synthesized 3-amino-4-azaindole derivative.
  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Enzyme: Recombinant human c-Met kinase domain (0.5 nM final).

  • Substrate: Biotin-labeled poly(Glu, Tyr) 4:1 peptide (200 nM).

  • Reaction:

    • Incubate compound (serial dilution in DMSO) with Enzyme for 10 min.

    • Initiate with ATP (

      
       concentration, typically 10 
      
      
      
      M) and Substrate.
    • Incubate for 60 min at RT.

  • Detection: Add Streptavidin-XL665 and Europium-labeled anti-phosphotyrosine antibody (HTRF reagents). Read fluorescence ratio (665/620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    

References

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Journal of Medicinal Chemistry. (2008). Link

  • Azaindoles in Medicinal Chemistry: Comparison of 4, 5, 6, and 7-Isomers. PharmaBlock White Paper. (2025). Link

  • Structure-based design of c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. (2009). Link

  • Synthesis and biological evaluation of novel 4-azaindolyl-indolyl-maleimides as GSK-3beta inhibitors. Bioorganic & Medicinal Chemistry. (2009). Link

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. (2020). Link

Sources

Comparative

A Guide to Cross-Validation of Biological Activity with Different Assay Formats

The Imperative of Cross-Validation Cross-validation is the process of confirming that an analytical method for quantifying a substance in a biological matrix is reliable and reproducible for its intended use.[1] When emp...

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Cross-Validation

Cross-validation is the process of confirming that an analytical method for quantifying a substance in a biological matrix is reliable and reproducible for its intended use.[1] When employing different assay formats, cross-validation becomes even more critical to ensure that the observed biological activity is not an artifact of a specific assay system. Discrepancies between assay results can arise from numerous factors, including differences in assay principles (e.g., biochemical vs. cell-based), detection technologies (e.g., labeled vs. label-free), and the specific experimental conditions.[2] A robust cross-validation strategy provides confidence that the measured activity is a true reflection of the compound's interaction with its biological target.

Understanding the Assay Landscape: A Comparative Overview

The choice of an assay format is a critical decision in drug discovery, influencing data quality, screening throughput, and the relevance of the findings.[3] A sound understanding of the principles, advantages, and limitations of different assay types is the first step towards a successful cross-validation plan.

Biochemical assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in a controlled, cell-free environment.[4] They are valued for their simplicity, reproducibility, and direct measurement of target engagement.[4]

  • Advantages: High throughput, lower variability, direct measure of target interaction.[3][4]

  • Disadvantages: Lack of physiological context, may not reflect cellular processes like membrane permeability or off-target effects.[2][5]

Cell-based assays , conversely, evaluate a compound's effect within a living cell, providing a more physiologically relevant system.[5] These assays can offer insights into a compound's mechanism of action, toxicity, and efficacy in a more complex biological environment.[5][6]

  • Advantages: Higher biological relevance, can assess downstream signaling and cellular phenotypes.[4][5]

  • Disadvantages: More complex, higher variability, and can be influenced by factors like cell health and passage number.[3]

The discrepancy in results between these two formats is a common challenge. A compound that shows high potency in a biochemical assay may have significantly lower activity in a cell-based assay due to poor cell permeability or rapid metabolism.[2]

Diagram: The Funnel of Assay Validation

AssayValidationFunnel cluster_0 Early Discovery cluster_1 Hit-to-Lead cluster_2 Lead Optimization cluster_3 Preclinical Biochemical Biochemical Assays (High-Throughput Screening) CellBased Cell-Based Assays (Secondary Screening, MOA) Biochemical->CellBased Cross-Validation (Potency, Efficacy) AdvancedCell Advanced Cell Models (e.g., 3D cultures, primary cells) CellBased->AdvancedCell Cross-Validation (Physiological Relevance) InVivo In Vivo Models AdvancedCell->InVivo Correlation

Caption: A typical workflow illustrating the progression and cross-validation of assays from early discovery to preclinical development.

Labeled assays utilize reporter molecules, such as fluorescent or luminescent probes, to generate a detectable signal.[7] These methods have long been the workhorse of drug discovery due to their high sensitivity and throughput.[7]

  • Advantages: High sensitivity, well-established protocols.

  • Disadvantages: Potential for label interference, which can alter the behavior of the target or compound, and may require genetically modified cells.[8][9]

Label-free assays measure intrinsic changes in the physical or biochemical properties of a system upon compound binding, eliminating the need for reporter molecules.[7] Technologies like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide direct measurement of binding affinity and kinetics.[7]

  • Advantages: Avoids artifacts from labels, allows for real-time kinetic measurements, and can be used with native cells.[8]

  • Disadvantages: Can be less sensitive for certain applications and may require specialized instrumentation.[8]

Cross-validating results between labeled and label-free formats is crucial to rule out any influence of the label on the observed biological activity.

Designing a Robust Cross-Validation Study

A well-designed cross-validation study is essential for generating reliable and comparable data. The following steps outline a systematic approach.

Whenever possible, designate one assay as the "gold standard" against which others will be compared. This is typically the assay with the highest biological relevance, such as a well-characterized cell-based functional assay.

Before initiating the study, it is crucial to define clear acceptance criteria for comparability. These criteria should be based on the intended purpose of the assays and may include parameters such as:

  • Accuracy: The closeness of the measured value to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[1]

  • Selectivity: The ability of the method to measure the analyte of interest in the presence of other components in the sample matrix.[1]

  • Sensitivity: The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[1]

For comparing potency values (e.g., IC50 or EC50), an acceptable fold-difference should be established. A common practice is to consider values within a 3- to 5-fold range as comparable, although this can vary depending on the assay and the stage of drug development.

The following is a generalized protocol for cross-validating a test compound's activity between two different assay formats (Assay A and Assay B).

Materials:

  • Test compound (with known purity and concentration)

  • Reference compound (a known active with a well-established potency)

  • All necessary reagents and materials for both Assay A and Assay B

  • Appropriate cell lines or purified proteins

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO). Create a serial dilution series for both compounds to cover a full dose-response range.

  • Assay Performance (Assay A):

    • Perform Assay A according to its established protocol.

    • Include appropriate controls:

      • Negative control (vehicle only)

      • Positive control (reference compound)

    • Run each compound concentration in triplicate.

  • Assay Performance (Assay B):

    • Simultaneously, or on a subsequent day with the same compound dilutions, perform Assay B according to its protocol.

    • Include the same set of controls as in Assay A.

    • Run each compound concentration in triplicate.

  • Data Analysis:

    • For each assay, normalize the data to the controls (e.g., % inhibition or % activation).

    • Fit the dose-response data to a suitable model, such as a four-parameter logistic (4PL) curve, to determine the potency (e.g., IC50 or EC50).[10][11]

    • Calculate the mean and standard deviation of the potency values from at least three independent experiments for each assay.

Diagram: Cross-Validation Workflow

CrossValidationWorkflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Conclusion Start Define Acceptance Criteria Compound Prepare Compound Dilutions Start->Compound AssayA Perform Assay A Compound->AssayA AssayB Perform Assay B Compound->AssayB DataA Analyze Assay A Data AssayA->DataA DataB Analyze Assay B Data AssayB->DataB Compare Compare Results DataA->Compare DataB->Compare End Accept or Investigate Discrepancy Compare->End

Caption: A streamlined workflow for conducting a cross-validation study between two different assay formats.

Data Interpretation and Troubleshooting

The comparison of results from different assays should be approached with a critical eye.

Quantitative Data Summary

ParameterAssay A (e.g., Biochemical)Assay B (e.g., Cell-Based)Fold-DifferenceMeets Acceptance Criteria?
Test Compound IC50 (nM) 10 ± 250 ± 155No (if criteria is <3-fold)
Reference Compound IC50 (nM) 5 ± 18 ± 21.6Yes
Z'-factor 0.80.7N/AYes

If the results meet the pre-defined acceptance criteria, the biological activity is considered cross-validated. If not, a thorough investigation is warranted.

Potential Causes for Discrepancies:

  • Compound Properties: Poor cell permeability, efflux by cellular transporters, or metabolism of the compound in cell-based assays can lead to lower potency compared to biochemical assays.[2]

  • Assay Artifacts: The compound may interfere with the detection system of one assay (e.g., autofluorescence) but not the other.

  • Off-Target Effects: In cell-based assays, the compound may have off-target effects that influence the measured endpoint.

  • Different Biological States: The target protein in a purified, isolated state (biochemical assay) may have a different conformation or be subject to different post-translational modifications than within a living cell.

When discrepancies arise, further experiments may be necessary, such as cell permeability assays, metabolism studies, or testing in a label-free format to rule out assay interference.

Regulatory Considerations

Regulatory agencies like the FDA provide guidance on bioanalytical method validation.[12][13] While these guidelines are often focused on pharmacokinetic assays, the principles of accuracy, precision, and reproducibility are universally applicable.[1] For submissions, a clear justification for the choice of assays and a comprehensive cross-validation package are essential to demonstrate the reliability of the biological activity data.

Conclusion: A Foundation of Trustworthy Data

Cross-validation of biological activity across different assay formats is not merely a technical exercise; it is a fundamental component of building a robust and reliable data package for any drug discovery program. By understanding the nuances of different assay systems, designing rigorous validation studies, and interpreting the data with scientific insight, researchers can ensure the integrity of their findings and make confident decisions to advance the most promising therapeutic candidates.

References

  • PubMed. (2015). Statistical method for determining and comparing limits of detection of bioassays. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ACS Publications. (2015). Statistical Method for Determining and Comparing Limits of Detection of Bioassays. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Pharmaceutical Review. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Ovid. (n.d.). Label-free technologies and pharmacology. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • PubMed. (2009). Review of statistical methodologies used to compare (bio)assays. [Link]

  • PMC. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. [Link]

  • Drug Discovery News. (2011). Label-free: The way to be?. [Link]

  • Taylor & Francis Online. (2015). Are Label-Free Investigations the Best Approach to Drug Discovery?. [Link]

Sources

Validation

Comparative Guide: Metabolic Stability of Methyl-Substituted vs. Non-Methylated Azaindoles

Executive Summary The Bottom Line: For azaindole-based drug candidates (particularly 7-azaindoles), the addition of a methyl group at the C2 position is often the single most effective structural modification to improve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For azaindole-based drug candidates (particularly 7-azaindoles), the addition of a methyl group at the C2 position is often the single most effective structural modification to improve metabolic stability.

Non-methylated azaindoles are frequently rapid substrates for Aldehyde Oxidase (AO) , a cytosolic enzyme that escapes detection in standard microsomal (CYP-focused) stability assays. This "blind spot" often leads to late-stage attrition where compounds look stable in vitro (microsomes) but fail in vivo due to rapid clearance. Methyl-substitution at C2 sterically and electronically blocks the nucleophilic attack by AO, though it may introduce a secondary liability for CYP-mediated benzylic oxidation.

Mechanistic Insight: The "Silent" Killer (Aldehyde Oxidase)

To understand the stability difference, one must understand the unique mechanism of Aldehyde Oxidase (AO). Unlike Cytochrome P450s (CYPs) which rely on electrophilic oxidation (heme-iron oxo species), AO utilizes a molybdenum cofactor (MoCo) to perform a nucleophilic attack on electron-deficient heterocycles.[1]

The Vulnerability of Non-Methylated Azaindoles

The 7-azaindole scaffold is electron-deficient at the pyridine ring.[2] The carbon adjacent to the nitrogen (C2) carries a significant partial positive charge (


).
  • Attack: The Mo-OH species of the enzyme attacks the C2 position.

  • Hydride Transfer: A hydride is transferred from C2 to the FAD cofactor.

  • Result: The formation of a 2-oxo-7-azaindole (lactam) metabolite, rendering the drug inactive and potentially toxic.

The Shielding Effect of Methyl Substitution

Placing a methyl group at C2 provides two modes of protection:

  • Steric Hindrance: The methyl group physically blocks the large MoCo active site from approaching the C2 carbon.

  • Electronic Modulation: The methyl group is weakly electron-donating, slightly reducing the electrophilicity of the C2 carbon, making it less attractive for nucleophilic attack.

Visualization: The Metabolic Pathway

The following diagram illustrates the divergent metabolic fates based on substitution.

MetabolicPathway Substrate_H Non-Methylated (7-Azaindole) Enzyme_AO Aldehyde Oxidase (Cytosolic) Substrate_H->Enzyme_AO Rapid Nucleophilic Attack Substrate_Me C2-Methylated (2-Me-7-Azaindole) Substrate_Me->Enzyme_AO Blocked Enzyme_CYP CYP450 (Microsomal) Substrate_Me->Enzyme_CYP Minor Pathway (Metabolic Switching) Stable Metabolically Stable Substrate_Me->Stable Primary Outcome Metabolite_Lactam 2-Oxo-Metabolite (Inactive/Rapid Clearance) Enzyme_AO->Metabolite_Lactam Metabolite_OH Benzylic Alcohol (Slow Formation) Enzyme_CYP->Metabolite_OH

Figure 1: Mechanistic divergence. Non-methylated azaindoles are rapidly oxidized by AO, while C2-methyl analogs block this pathway, forcing metabolism towards slower CYP routes.

Comparative Analysis: Performance & Data

The following data synthesis represents typical trends observed in medicinal chemistry optimization campaigns (e.g., JNJ-63623872 case studies).

Data Table: Intrinsic Clearance ( ) Comparison
Compound VariantStructureHLM

(µL/min/mg)
HLC

(µL/min/mg)
Primary Clearance Mechanism
Non-Methylated 7-Azaindole (Parent)< 15 (Low)> 150 (High) AO-mediated oxidation (Cytosolic)
C2-Methylated 2-Me-7-Azaindole< 15 (Low)< 10 (Low) CYP-mediated (Slow)
N-Methylated 1-Me-7-Azaindole20-40 (Mod)< 15 (Low)CYP-mediated (N-dealkylation)

Key Interpretation:

  • The "Microsome Trap": Notice that the Non-Methylated variant appears stable in Human Liver Microsomes (HLM). This is because microsomes are washed of cytosol during preparation and lack Aldehyde Oxidase. Relying solely on HLM data would lead to a false positive for stability.

  • The Methyl Solution: The C2-methylated variant maintains stability in HLM but drastically improves stability in Human Liver Cytosol (HLC), confirming the blockade of AO.

Experimental Protocols (Self-Validating Systems)

To accurately assess these compounds, you cannot use a standard S9 or Microsomal assay alone. You must use a Cytosol + Inhibitor system to prove AO involvement.

Protocol: AO Reaction Phenotyping

Objective: Determine if the instability of the azaindole is driven by AO and if methylation rescues it.

Materials
  • Test System: Pooled Human Liver Cytosol (HLC) (Note: HLC is required; HLM contains negligible AO).

  • Positive Control: Zaleplon or Phthalazine (Known AO substrates).

  • Specific Inhibitor: Hydralazine (Specific AO inhibitor) or Raloxifene (AO inhibitor).

  • Cofactors: None required for AO (it utilizes endogenous MoCo), but omitting NADPH ensures no CYP contamination activity.

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock of the Methylated and Non-Methylated azaindoles in DMSO.

  • Incubation Mix (Matrix): Thaw HLC and dilute to 1.0 mg protein/mL in 0.1 M Phosphate Buffer (pH 7.4).

  • Inhibitor Arm: In half the samples, pre-incubate with Hydralazine (25 µM) for 10 minutes. This validates that any metabolism observed is indeed AO-driven.

  • Reaction Start: Spike test compounds into the mixture at final concentration of 1 µM (0.1% DMSO final).

    • Note: Do not add NADPH. This isolates AO activity from CYPs.[3][4]

  • Sampling: Aliquot 50 µL samples at

    
     minutes into acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the +16 Da mass shift (oxidation).

Validation Criteria (Pass/Fail)
  • Non-Methylated: If

    
     is high in HLC but suppressed by Hydralazine, the compound is an AO substrate.
    
  • Methylated: If

    
     is low in both conditions, the methyl group has successfully blocked AO metabolism.
    

Screening Workflow Decision Tree

Use this logic flow to determine when to introduce methyl-substitution during lead optimization.

ScreeningWorkflow Start New Azaindole Analog Step1 Screen in HLM (Microsomes + NADPH) Start->Step1 Decision1 Stable in HLM? Step1->Decision1 Step2 Screen in HLC (Cytosol, No NADPH) Decision1->Step2 Yes Design_Fix Design Strategy: Add C2-Methyl Group Decision1->Design_Fix No (CYP Issue) Decision2 Stable in HLC? Step2->Decision2 Result_Good Candidate Validated (Proceed to PK) Decision2->Result_Good Yes Analysis Run HLC + Hydralazine Decision2->Analysis No Analysis->Design_Fix Stabilized by Hydralazine

Figure 2: The "AO Trap" Workflow. Note that HLM stability is a prerequisite, but HLC screening is mandatory for azaindoles to justify methylation.

References

  • Vertex Pharmaceuticals & JNJ Research. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. Link

  • Pryde, D. C., et al. (2010).[5] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Manevski, N., et al. (2019).[5] Aldehyde Oxidase in Drug Development. Drug Metabolism and Disposition.[1][6][7][8] Link

  • Cyprotex/Evotec. (2024). Aldehyde Oxidase (AO) Reaction Phenotyping Assay Protocol. Link

Sources

Comparative

Evaluation of Off-Target Effects in 3-Amino-4-Azaindole Scaffolds: A Comparative Guide

Topic: Evaluation of Off-Target Effects of 3-Amino-6-bromo-7-methyl-4-azaindole Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads Executive Summary In th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of Off-Target Effects of 3-Amino-6-bromo-7-methyl-4-azaindole Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

In the landscape of kinase inhibitor design, the 3-amino-6-bromo-7-methyl-4-azaindole (Pyrrolo[3,2-b]pyridine) moiety represents a strategic "scaffold hop" from the ubiquitous 7-azaindole (Pyrrolo[2,3-b]pyridine). While 7-azaindoles are "privileged structures" for ATP-competitive inhibition, they often suffer from high promiscuity due to their resemblance to adenine.

This guide evaluates the 4-azaindole core, specifically the 3-amino-6-bromo-7-methyl derivative, focusing on its utility in improving selectivity profiles against common off-targets (e.g., JAK family, GSK-3


, and Aurora kinases). It provides a validated workflow for assessing off-target liabilities early in the lead optimization phase.
Part 1: Structural Logic & Scaffold Comparison

To understand the off-target profile of 3-amino-6-bromo-7-methyl-4-azaindole, one must compare it to its primary alternatives: the 7-azaindole and the Indazole .

The Mechanistic Shift
  • 7-Azaindole (The Standard): Binds to the kinase hinge region via a bidentate H-bond (N1 donor, N7 acceptor). This mimics adenine perfectly, leading to high potency but significant off-target binding across the kinome (promiscuity).

  • 4-Azaindole (The Alternative): The nitrogen shift to position 4 alters the H-bond acceptor vector. This often forces a "flipped" binding mode or requires water-mediated bridging, which can drastically reduce affinity for off-targets that strictly require the N7 interaction (e.g., certain CDK or JAK isoforms).

  • Substituent Effects:

    • 3-Amino: Acts as the primary vector for extending into the solvent-exposed region or the back pocket (via urea/amide linkers).

    • 6-Bromo: Provides a halogen handle for further functionalization (Suzuki/Buchwald) or induces selectivity via halogen bonding with specific gatekeeper residues.

    • 7-Methyl: A critical selectivity filter. It can introduce steric clashes with bulky gatekeeper residues in off-target kinases, thereby improving selectivity for targets with smaller gatekeepers (e.g., FGFRs).

Comparative Analysis Table
Feature4-Azaindole (Subject) 7-Azaindole (Alternative A) Indazole (Alternative B)
Primary Binding Mode Hinge Binder (Monodentate or Water-Mediated)Hinge Binder (Bidentate, Adenine-mimic)Hinge Binder (Donor-Donor or Donor-Acceptor)
Kinome Selectivity High (Tunable via N4 vector)Low to Moderate (High promiscuity)Moderate
Solubility High (Pyridine nitrogen lowers logP)HighModerate to Low
Key Off-Target Risks FGFR family, KDM5A, specific Ser/Thr kinasesJAK1/2/3, ROCK, GSK-3

, CDKs
CYP450 inhibition (often higher lipophilicity)
Synthetic Utility Moderate (Less commercial availability)High (Vast library availability)High
Part 2: Experimental Protocols for Off-Target Evaluation

This section details a self-validating workflow to assess the off-target liability of compounds built on the 3-amino-6-bromo-7-methyl-4-azaindole core.

Phase 1: The "Gatekeeper" Exclusion Panel (Biochemical)

Before broad screening, validatethe scaffold's selectivity against high-risk off-targets known to bind azaindoles.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Objective: Determine

    
     values for high-risk off-targets (JAK2, Aurora A, GSK-3
    
    
    
    ).
  • Reagents: Alexa Fluor™ Tracer, Europium-labeled anti-tag antibody, Recombinant Kinase.

  • Method:

    • Prepare a 10-point dilution series of the 4-azaindole derivative in DMSO (Top concentration: 10

      
      M).
      
    • Incubate kinase (5 nM), tracer (optimized conc.), and antibody (2 nM) in assay buffer for 60 min at RT.

    • Add compound. The 4-azaindole should displace the tracer if it binds.

    • Measure TR-FRET signal (Excitation: 340 nm, Emission: 665 nm/615 nm).

  • Success Criteria:

    
    -fold selectivity window between the Primary Target (e.g., FGFR4) and Off-Targets (JAK2).
    
Phase 2: Broad Kinome Profiling (The "Scan")

Do not rely on single-target assays. Use a competition binding assay (e.g., KINOMEscan®) against a panel of ~400 kinases.

  • Focus: Look for "clustering" of hits.

    • 7-azaindoles typically hit the TK (Tyrosine Kinase) and CMGC families broadly.

    • 4-azaindoles should show a cleaner profile, potentially sparing the CDK family due to the N4 position mismatch.

Phase 3: Cellular Selectivity (Ba/F3 Isogenic System)

This is the gold standard for proving that biochemical selectivity translates to cellular safety.

Protocol: Ba/F3 Parental vs. Transformed Viability Assay

  • Cell Lines: Use IL-3 dependent Ba/F3 cells (Parental) and Ba/F3 cells transformed with the Off-Target driver (e.g., Ba/F3-JAK2^V617F).

  • Workflow:

    • Seed 5,000 cells/well in 96-well plates.

    • Arm A (On-Target): Treat Target-driven cells with compound.

    • Arm B (Off-Target): Treat Off-Target-driven cells (e.g., JAK2) with compound.

    • Arm C (Toxicity Control): Treat Parental cells (+IL-3) with compound.

  • Readout: CellTiter-Glo® (ATP luminescence) after 72 hours.

  • Data Analysis: Calculate the "Selectivity Index" (SI):

    
    
    
    • Target: SI

      
       indicates acceptable cellular selectivity.
      
Part 3: Visualization of Logic & Workflow
Diagram 1: Structural Binding Mode & Selectivity Logic

This diagram illustrates why the 4-azaindole (Pyrrolo[3,2-b]pyridine) offers a different off-target profile compared to the 7-azaindole.

AzaindoleBinding cluster_0 7-Azaindole (Standard) cluster_1 4-Azaindole (Subject) SevenAz 7-Azaindole Scaffold (N1 & N7 Interaction) Hinge_7 Kinase Hinge Region (Glu/Leu Backbone) SevenAz->Hinge_7 Bidentate H-Bond (Adenine Mimic) Result_7 High Affinity High Promiscuity (CDKs, JAKs) Hinge_7->Result_7 Result_4 Improved Selectivity (Sparing JAK/CDK) Result_7->Result_4 Scaffold Hop Optimization FourAz 3-Amino-6-bromo-7-methyl 4-Azaindole Hinge_4 Altered H-Bond Vector (N4 Mismatch/Water Bridge) FourAz->Hinge_4 Monodentate/Flipped (Steric Filter via 7-Me) Hinge_4->Result_4

Caption: Comparison of H-bond vectors. 7-azaindole mimics adenine (promiscuous), while 4-azaindole alters the vector, utilizing the 7-methyl group as a steric filter against off-targets.

Diagram 2: Off-Target Evaluation Workflow

OffTargetWorkflow cluster_InSilico Step 1: In Silico Prediction cluster_Biochem Step 2: Biochemical Screening cluster_Cell Step 3: Cellular Validation Start Compound Candidate (4-Azaindole Core) Docking Docking vs. Off-Targets (JAK2, Aurora, GSK3) Start->Docking Panel Kinome Profiling (e.g., KINOMEscan 400+) Docking->Panel Pass Gatekeeper Gatekeeper Selectivity Check (LanthaScreen) Panel->Gatekeeper Identify Hits BaF3 Ba/F3 Isogenic Assays (On-Target vs. Off-Target Driver) Gatekeeper->BaF3 Confirm Potency Tox General Cytotoxicity (Parental Cell Line) BaF3->Tox Decision Go / No-Go Decision Tox->Decision

Caption: Step-by-step filtering process from computational docking to cellular toxicity, ensuring the 4-azaindole scaffold provides actual biological selectivity.

References
  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents. Journal of Medicinal Chemistry. (2017). Explores the SAR of 4-, 5-, 6-, and 7-azaindoles.

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. (2018).[1] Reviews the binding modes ("normal" vs "flipped") of azaindole scaffolds.

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. (2017). Discusses selectivity profiles and off-target mitigation strategies for azaindole derivatives.

  • Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A. Journal of Medicinal Chemistry. (2018). Highlights the use of Pyrrolo[3,2-b]pyridine (4-azaindole) to achieve selectivity over other enzyme families.

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective FGFR4 Inhibitors. European Journal of Medicinal Chemistry. (2020). Demonstrates the utility of the 4-azaindole scaffold in sparing FGFR1/2/3 and other off-targets.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride

Topic: Personal protective equipment for handling 3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary Compound Class: Halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound Class: Halogenated 7-Azaindole Derivative (Hydrochloride Salt) Primary Risk Profile: Irritant (Skin/Eye/Respiratory) | Potential Bioactive Kinase Inhibitor Scaffold | Corrosive (Hydrolysis).

As a Senior Application Scientist, I must emphasize that while standard Safety Data Sheets (SDS) for specific drug intermediates often list generic hazards (H315, H319, H335), this compound presents a dual-threat profile that requires elevated vigilance:

  • The Hydrochloride Factor: As a hydrochloride salt, this powder is hygroscopic. Upon contact with mucosal membranes (lungs, eyes), it hydrolyzes to release hydrochloric acid, causing immediate and severe irritation or damage [1, 9].

  • The "Trojan Horse" Effect: Azaindole derivatives are frequently solubilized in DMSO or DMF for biological assays. These solvents are permeation enhancers , capable of carrying the toxic compound directly through intact skin and nitrile gloves, bypassing standard dermal barriers [6].

Core Directive: Treat this compound as a Potent Compound (OEB 3/4) until specific toxicology data proves otherwise. Engineering controls (fume hoods) are your primary defense; PPE is your secondary fail-safe.

Risk Assessment & PPE Matrix

Do not rely on a "one-size-fits-all" PPE approach. Your protection must scale with the physical state of the chemical.

Table 1: State-Dependent PPE Specifications
Hazard VectorSolid State (Powder/Crystals) Solution State (in DMSO/DMF/MeOH)
Primary Risk Inhalation of fine particulates; Corneal damage from acidic dust.Transdermal absorption via solvent vector; Splash hazard.
Hand Protection Double Nitrile Gloves (Standard 4-5 mil). Rationale: Mechanical barrier against dust.High-Breakthrough Nitrile (min 8 mil) or Laminate Gloves (e.g., Silver Shield). Rationale: Standard nitrile degrades rapidly in DMSO/DMF [12].
Respiratory P100 Respirator (if outside hood) or N95 (only if inside Vented Balance Enclosure).Half-face Respirator with Organic Vapor (OV) cartridges if handling large volumes outside a hood.
Eye Protection Chemical Goggles (Tight-fitting).[1][2] Rationale: Safety glasses allow dust entry from the side.Face Shield + Safety Glasses . Rationale: Protects against projectile splashes.
Body Defense Lab coat (buttoned, wrist cuffs).Chemical-resistant apron (Tyvek/Polyethylene) over lab coat.
Operational Protocols (Step-by-Step)
Protocol A: Weighing & Mass Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of dry powder due to static charge and aerosolization.

  • Engineering Setup:

    • Verify Fume Hood/Vented Balance Enclosure (VBE) flow rate is 80–100 fpm (face velocity).

    • Static Control: Place an ionizing bar or anti-static gun near the balance. Hydrochloride salts are prone to static cling, which causes "jumping" of powder.

  • Preparation:

    • Pre-label your receiving vial.

    • Place a damp Kimwipe (water-dampened) on the hood surface next to the balance (not on it) to act as a local dust trap for minor spills.

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable anti-static spatula.

    • Technique: Do not dump. Tap the spatula gently against the receiving vial wall to dislodge powder.

  • Decontamination:

    • Wipe the exterior of the source container with a dry Kimwipe, then a damp Kimwipe before removing it from the hood.

Protocol B: Solubilization (The "DMSO Danger Zone")

Once dissolved, the risk shifts from inhalation to rapid systemic absorption.

  • Solvent Choice: If using DMSO or DMF, assume immediate skin permeation upon contact.

  • Syringe Safety:

    • Avoid needles if possible. Use positive-displacement pipettes.

    • If needles are required, use Luer-Lock fittings to prevent pressure-induced detachment and spraying.

  • Spill Management:

    • If a solution spills on gloves: DO NOT WIPE.

    • Immediately remove gloves (peel from cuff, turning inside out).

    • Wash hands with soap/water.[3][4][5]

    • Don fresh gloves.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making workflow for handling this compound, integrating engineering controls with PPE selection.

SafetyLogic Start Start: Handling 3-Amino-6-bromo-7-methyl-4-azaindole HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution (DMSO/DMF) StateCheck->Liquid Dissolved QuantCheck Quantity > 100 mg? Solid->QuantCheck Hood REQUIRED: Fume Hood or VBE QuantCheck->Hood Yes Static Control Static (Ionizer) QuantCheck->Static No (<100mg) Respirator Add P100 Respirator Hood->Respirator If Hood Failure Risk Static->Hood GloveCheck Check Glove Material Liquid->GloveCheck StdGlove Standard Nitrile (RISK: Permeation < 5 min) GloveCheck->StdGlove Single Layer SafeGlove Double Gloving or Laminate/Thick Nitrile GloveCheck->SafeGlove Double Layer StdGlove->SafeGlove UPGRADE IMMEDIATELY

Figure 1: Operational Safety Decision Matrix. Note the critical upgrade path for gloves when handling solutions.

Waste Disposal & Decontamination

Disposal Strategy: Do not treat this as general organic waste due to the halogen (Bromine/Chlorine) content and biological activity.

  • Solid Waste:

    • Dispose of contaminated gloves, weigh boats, and paper towels in a sealed yellow biohazard/chem-hazard bag .

    • Label: "Toxic Solid - Halogenated Heterocycle."

  • Liquid Waste:

    • Segregate into Halogenated Organic Waste streams [12, 15].

    • Do not mix with strong oxidizers (e.g., Nitric Acid) as azaindoles can react vigorously.

    • If dissolved in DMSO, ensure the waste container is compatible (HDPE is preferred over LDPE).

  • Decontamination of Surfaces:

    • Use a surfactant-based cleaner (e.g., Decon 90) followed by water.

    • Avoid pure bleach (Sodium Hypochlorite) initially, as it may react with the amine group; use a mild detergent first.

Emergency Response (Self-Validating Protocols)
  • Eye Contact: Flush for 15 minutes minimum .[4][6] The hydrochloride salt creates an acidic environment; immediate dilution is critical to prevent corneal opacity [11].

  • Inhalation: Move to fresh air immediately. If wheezing occurs (HCl hydrolysis effect), seek medical attention for potential pulmonary edema [9].

  • Skin Contact (Solution): Wash with soap and water for 15 minutes.[1] Do not use ethanol to wash skin; it enhances absorption.

References
  • Fisher Scientific. (2025).[7] Safety Data Sheet: 7-Azaindole Derivatives. Retrieved from

  • MedChemExpress. (2025).[8] Safety Data Sheet: Methyl 4-chloro-7-azaindole-5-carboxylate.[8] Retrieved from

  • ChemicalBook. (2026).[4] 4-Chloro-7-azaindole Safety Data Sheet.[8] Retrieved from

  • AK Scientific, Inc. (2020). Safety Data Sheet: 5-Bromo-7-azaindole. Retrieved from [6]

  • PubChem. (2021). 3-Amino-6-bromo-7-hydroxy-4-azaindole Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2025). Recent discoveries of naturally occurring halogenated nitrogen heterocycles. Retrieved from

  • Dartmouth EHS. (2025). Hazardous Waste Disposal Guide. Retrieved from

  • UC Merced. (2025). Standard Operating Procedure: Hydrochloric Acid Handling.[9] Retrieved from

  • Chemical Safety Facts. (2025). Hydrochloric Acid Safety Guide.[9][10] Retrieved from

  • UBC Chemical Engineering. (2025). Waste Disposal Guidelines.[3][10] Retrieved from

  • CoreChem Inc. (2022). Safe Handling Guide: Hydrochloric Acid.[9] Retrieved from

  • University of Akron. (2025). Halogenated Waste Disposal Protocols. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride
Reactant of Route 2
3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.